PH-002
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PH-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-002 is a novel small-molecule structure corrector of apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. This compound acts by directly binding to the N-terminal domain of the ApoE4 protein, thereby inhibiting the pathological intramolecular domain interaction characteristic of this isoform. This corrective action on ApoE4's structure leads to the rescue of several downstream neurodegenerative phenotypes, including mitochondrial dysfunction, impaired neurite outgrowth, and reduced dendritic spine density. This document is intended to be a comprehensive resource for researchers and drug development professionals working on therapeutic strategies targeting ApoE4.
Introduction: The Challenge of Apolipoprotein E4
Apolipoprotein E (ApoE) is a polymorphic protein with three major isoforms: ApoE2, ApoE3, and ApoE4. The ApoE4 isoform is the most significant genetic risk factor for late-onset Alzheimer's disease. Structurally, ApoE4 differs from ApoE3 by a single amino acid substitution (Cys112Arg), which induces a pathological intramolecular interaction between its N-terminal and C-terminal domains. This "domain interaction" alters the protein's conformation, leading to a cascade of detrimental effects within neurons. These include impaired trafficking of ApoE4 through the secretory pathway, mitochondrial dysfunction, and synaptic deficits. This compound has emerged as a promising therapeutic candidate that directly addresses this core pathological feature of ApoE4.
Core Mechanism of Action: Inhibition of ApoE4 Domain Interaction
The primary mechanism of action of this compound is the inhibition of the intramolecular domain interaction of ApoE4.[1][2][3] By preventing this aberrant conformational change, this compound effectively "corrects" the structure of ApoE4, rendering it more like the benign ApoE3 isoform in its cellular behavior.
Direct Binding to the N-Terminal Domain
This compound directly binds to the 22-kDa amino-terminal region of ApoE4.[3] This binding event physically blocks the interaction between the N-terminal and C-terminal domains.
Quantitative Assessment of Target Engagement
The inhibitory potency of this compound on ApoE4 domain interaction has been quantified using a Förster Resonance Energy Transfer (FRET) based reporter assay.
| Parameter | Value | Assay |
| IC50 | 116 nM | FRET reporter assay for ApoE4 domain interaction[1][2][4][5] |
Downstream Cellular Effects of this compound
By correcting the structure of ApoE4, this compound rescues several downstream pathological phenotypes observed in cells expressing ApoE4.
Rescue of Mitochondrial Dysfunction
ApoE4 expression is associated with impaired mitochondrial function, including reduced levels of mitochondrial respiratory complexes. This compound treatment has been shown to restore these levels and improve mitochondrial motility.
| Parameter | Value | Cell Line | Effect |
| EC50 | 39 nM | Neuro-2a cells expressing ApoE4[4][5] | Restoration of mitochondrial complex IV subunit 1 (COX1) levels |
| EC50 | <1 nM | PC12 cells expressing ApoE4[4][5] | Increase in mitochondrial motility |
| COX1 Level Increase | ~60% | Primary neurons from NSE-apoE4 transgenic mice (200 nM this compound for 4 days)[1][6] | Increased COX1 levels |
Restoration of Neuronal Morphology and Synaptic Integrity
ApoE4 expression leads to deficits in neurite outgrowth and a reduction in dendritic spine density. This compound treatment effectively reverses these morphological and synaptic impairments.
| Effect | Concentration | Cell Type |
| Prevents impairments in neurite outgrowth | 100 nM | Neuro-2a cells expressing ApoE4[4][7] |
| Increases dendritic spine development to levels comparable to ApoE3 neurons | 100 nM | Primary neurons from NSE-apoE4 transgenic mice[1][2][7] |
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This assay is designed to quantify the intramolecular interaction between the N- and C-terminal domains of ApoE4 in living cells.
-
Principle: Neuro-2a cells are transfected with a construct encoding ApoE4 fused with a Yellow Fluorescent Protein (YFP) at the N-terminus and a Cyan Fluorescent Protein (CFP) at the C-terminus. When the N- and C-termini are in close proximity due to domain interaction, excitation of CFP leads to energy transfer and emission from YFP (FRET). This compound, by disrupting this interaction, is expected to reduce the FRET signal.
-
Protocol:
-
Cell Culture and Transfection:
-
Culture Neuro-2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in 96-well plates suitable for fluorescence measurements.
-
Transfect cells with the YFP-ApoE4-CFP construct using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with Opti-MEM containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
FRET Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure fluorescence using a plate reader equipped for FRET.
-
Excite CFP at its excitation wavelength (e.g., ~430 nm) and measure emission at both CFP (e.g., ~475 nm) and YFP (e.g., ~530 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio (YFP emission / CFP emission).
-
Normalize the FRET ratio to the vehicle control.
-
Plot the normalized FRET ratio against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy for Direct Binding
This biophysical technique is used to demonstrate the direct binding of this compound to the ApoE4 protein.
-
Principle: The N-terminal domain of ApoE4 is purified and spin-labeled at a specific residue (e.g., Cys-76) near the domain interaction interface. The EPR spectrum of the spin label is sensitive to its local environment and mobility. Binding of this compound to this region is expected to alter the mobility of the spin label, resulting in a change in the EPR spectrum.
-
Protocol:
-
Protein Preparation and Spin Labeling:
-
Express and purify the N-terminal domain of human ApoE4.
-
Introduce a cysteine mutation at the desired position if not already present.
-
React the purified protein with a nitroxide spin-labeling reagent (e.g., a methanethiosulfonate spin label) that specifically targets cysteine residues.
-
Remove excess, unreacted spin label by dialysis or size-exclusion chromatography.
-
-
EPR Sample Preparation and Measurement:
-
Incubate the spin-labeled ApoE4 N-terminal domain with varying molar ratios of this compound (e.g., 2:1 and 4:1 this compound:ApoE4).
-
Load the samples into EPR capillary tubes.
-
Acquire continuous-wave EPR spectra at room temperature.
-
-
Data Analysis:
-
Analyze the EPR spectra for changes in line shape and mobility parameters (e.g., central line width, rotational correlation time).
-
A concentration-dependent change in the EPR spectrum upon addition of this compound indicates direct binding.[6]
-
-
Mitochondrial Function and Neuronal Morphology Assays
These cell-based assays are crucial for evaluating the ability of this compound to rescue the downstream pathological consequences of ApoE4 expression.
-
Cell Culture:
-
Neuro-2a (N2a) cells: Maintain in DMEM with 10% FBS. For experiments, stably or transiently transfect with EGFP-tagged ApoE3 or ApoE4 constructs.
-
Primary Neurons: Isolate cortical or hippocampal neurons from NSE-apoE3 or NSE-apoE4 transgenic mice at postnatal day 0 and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
-
Mitochondrial COX1 Level Analysis (Western Blot):
-
Treat ApoE4-expressing N2a cells or primary neurons with this compound (e.g., 200 nM) or vehicle for 4 days.
-
Lyse the cells and isolate the mitochondrial fraction.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against COX1 and a loading control (e.g., VDAC1).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
-
Quantify band intensities to determine the relative levels of COX1.
-
-
Neurite Outgrowth Assay (N2a cells):
-
Plate EGFP-ApoE4 expressing N2a cells on poly-L-lysine coated coverslips.
-
Treat with this compound (e.g., 100 nM) or vehicle for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of cells using image analysis software (e.g., ImageJ).
-
-
Dendritic Spine Density Analysis (Primary Neurons):
-
Culture primary neurons from NSE-apoE4 transgenic mice for at least 14 days in vitro.
-
Treat with this compound (e.g., 100 nM) or vehicle for 48-72 hours.
-
Fix the cells and stain with a dendritic marker (e.g., MAP2 antibody) or visualize based on endogenous fluorescence if using fluorescent protein-expressing neurons.
-
Acquire high-resolution images of dendritic segments using a confocal microscope.
-
Quantify the number of dendritic spines per unit length of dendrite.
-
Conclusion
This compound represents a targeted therapeutic strategy for ApoE4-associated neurodegeneration. Its mechanism of action, centered on the correction of the pathological ApoE4 protein structure, has been elucidated through a series of robust in vitro and cell-based assays. This technical guide provides a comprehensive overview of the scientific evidence supporting the mechanism of this compound and detailed protocols for its investigation. The continued study of this compound and similar structure-correcting molecules holds significant promise for the development of novel treatments for Alzheimer's disease and other ApoE4-related conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Apolipoprotein E4 Domain Interaction Mediates Detrimental Effects on Mitochondria and Is a Potential Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E4 domain interaction occurs in living neuronal cells as determined by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic Spine Quantification Using an Automatic Three-Dimensional Neuron Reconstruction Software [jove.com]
- 7. biontex.com [biontex.com]
PH-002: A Small Molecule Approach to Correcting the Pathogenic Structure of Apolipoprotein E4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD).[1][2] The structural difference between the benign ApoE3 and the pathogenic ApoE4 isoforms lies in a single amino acid substitution, which leads to a detrimental conformational change in ApoE4. This alteration, known as domain interaction, where the N-terminal and C-terminal domains interact, is believed to underpin the pathogenic cascade associated with ApoE4, including increased amyloid-beta (Aβ) production, tau hyperphosphorylation, and neuronal toxicity.[3][4][5] PH-002 is a novel small molecule structure corrector designed to specifically target and rectify the pathogenic conformation of ApoE4, presenting a promising therapeutic strategy for AD and other ApoE4-related neurodegenerative diseases.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.
Mechanism of Action: Reversing the Pathogenic Fold
This compound functions by directly binding to the N-terminal domain of the ApoE4 protein.[1][6] This binding event physically obstructs the interaction between the N-terminal and C-terminal domains, effectively converting the pathological conformation of ApoE4 into a more benign, ApoE3-like structure.[3][7] This structural correction is hypothesized to mitigate the downstream neurotoxic effects of ApoE4.
The proposed signaling pathway and mechanism of action are depicted below:
Caption: Mechanism of this compound action on the ApoE4 pathogenic pathway.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line/System | Result | Reference |
| IC50 | FRET-based domain interaction assay | Neuro-2a cells expressing ApoE4 | 116 nM | [6][8][9] |
| COX1 Levels | Western Blot | Primary neurons from NSE-apoE4 transgenic mice | ~60% increase with 200 nM this compound after 4 days | [1][8][9][10] |
| Neurite Outgrowth | Microscopic analysis | Neuro-2a cells expressing ApoE4 | Rescue of impaired neurite outgrowth to ApoE3 levels with 100 nM this compound | [10][11] |
| Dendritic Spine Development | Microscopic analysis | Primary neurons from NSE-apoE4 transgenic mice | Increase in dendritic spine density to ApoE3 levels with 100 nM this compound | [8][9][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
FRET-Based ApoE4 Domain Interaction Assay
This assay quantitatively measures the intramolecular domain interaction of ApoE4 in living cells.
Caption: Workflow for the FRET-based ApoE4 domain interaction assay.
Methodology:
-
Cell Culture: Neuro-2a cells stably expressing a construct where ApoE4 is flanked by a Förster Resonance Energy Transfer (FRET) pair (e.g., GFP and a fluorescent acceptor) are cultured in appropriate media.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., 0.03% DMSO).[10]
-
Incubation: Cells are incubated for a specified time to allow for compound uptake and interaction with ApoE4.
-
FRET Measurement: The FRET signal is measured using a fluorescence microplate reader. A decrease in the FRET signal indicates a reduction in the proximity of the N- and C-terminal domains, signifying the correction of the ApoE4 conformation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Neurite Outgrowth Assay
This assay assesses the ability of this compound to rescue the detrimental effect of ApoE4 on neuronal morphology.
Methodology:
-
Cell Seeding: Neuro-2a cells stably expressing either ApoE3 or ApoE4 are seeded on poly-L-lysine-coated plates in Opti-MEM.[9][10]
-
Treatment: Cells are treated with this compound (e.g., 100 nM) or a vehicle control.[9][10]
-
Incubation: Cells are incubated to allow for neurite extension.
-
Imaging: Cells are fixed and imaged using a microscope.
-
Analysis: The length of the longest neurite for each cell is measured. A significant increase in neurite length in this compound-treated ApoE4-expressing cells compared to untreated cells indicates a rescue effect.[11]
Western Blot for COX1 Levels
This protocol is used to quantify the levels of Cytochrome c oxidase subunit 1 (COX1), a key mitochondrial protein, as a marker for mitochondrial health.
Caption: Workflow for Western blot analysis of COX1 levels.
Methodology:
-
Cell Culture and Treatment: Primary cortical and hippocampal neurons are isolated from neuron-specific enolase (NSE)-apoE4 transgenic mice and cultured for 10 days. The neurons are then treated with 200 nM this compound in DMSO for 4 days, with fresh compound added on days 1 and 3.[1]
-
Cell Lysis and Protein Quantification: On day 4, cells are lysed, and the total protein concentration is determined.[1]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody against COX1 and a loading control (e.g., VDAC1).[1]
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified. An increase in the COX1/loading control ratio in treated cells indicates a positive effect of this compound on mitochondrial protein levels.
Direct Target Engagement: Electron Paramagnetic Resonance (EPR)
To confirm that this compound directly interacts with ApoE4, electron paramagnetic resonance (EPR) spectroscopy was employed.[1]
Methodology:
-
Spin-Labeling: The N-terminus of the ApoE4 protein is spin-labeled at a specific position (e.g., Cys-76), which is located near the interface of the N- and C-terminal domains.[1]
-
Incubation with this compound: The spin-labeled ApoE4 is incubated with this compound at different molar ratios (e.g., 2:1 and 4:1 this compound/ApoE).[1]
-
EPR Spectroscopy: The effect of this compound on the motility of the spin label is measured. A concentration-dependent change in the mobility of the spin label provides direct evidence of this compound binding to the ApoE4 N-terminal domain.[1][7]
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a disease-modifying therapeutic for Alzheimer's disease and other ApoE4-associated neurological conditions. By directly targeting the pathogenic structure of ApoE4, this compound has been shown to correct its conformation and rescue downstream cellular deficits in vitro. The logical next steps in the development of this promising compound involve comprehensive in vivo studies to assess its pharmacokinetic properties, brain penetration, and efficacy in animal models of ApoE4-driven neurodegeneration. Further optimization of the phthalazinone scaffold could also lead to the identification of even more potent and drug-like ApoE4 structure correctors.[1] The continued investigation of this compound and similar molecules holds significant promise for a targeted therapeutic intervention for individuals carrying the ApoE4 allele.
References
- 1. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E as a Therapeutic Target in Alzheimer’s disease: A Review of Basic Research and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ApoE4-Mediated Neurotoxicity: The Role of PH-002
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD). The presence of the APOE4 allele is associated with a range of neurotoxic effects, including impaired neurite outgrowth, reduced dendritic spine density, mitochondrial dysfunction, increased tau hyperphosphorylation, and elevated production of amyloid-beta (Aβ) peptides. These pathological changes contribute to the synaptic dysfunction and neuronal loss characteristic of AD. PH-002, a small molecule structure corrector, has emerged as a promising therapeutic agent designed to mitigate the detrimental effects of ApoE4 in neurons. This technical guide provides an in-depth overview of the role of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing methodologies for relevant assays.
The Pathogenic Conformation of ApoE4 and the Mechanism of this compound
The neurotoxic effects of ApoE4 are largely attributed to its unique conformational state. Unlike the ApoE3 isoform, ApoE4 adopts a compact structure due to an interaction between its N-terminal and C-terminal domains. This "domain interaction" is thought to be the root cause of its pathological activities. This compound is designed to directly bind to ApoE4 and disrupt this domain interaction, thereby converting the protein into a more "ApoE3-like" conformation. This structural correction is hypothesized to neutralize the toxic functions of ApoE4.
Quantitative Effects of this compound on ApoE4-Mediated Neurotoxicity
The efficacy of this compound in reversing the detrimental effects of ApoE4 has been demonstrated across various in vitro neuronal models. The following tables summarize the key quantitative data from these studies.
| Parameter | ApoE4 Effect | This compound Treatment Effect on ApoE4 Neurons | Reference |
| Neurite Outgrowth | Reduced compared to ApoE3 | Restored to levels similar to ApoE3-expressing cells | [1] |
| Dendritic Spine Density | Significantly lower than in ApoE3 neurons | Increased to levels comparable to ApoE3 neurons | [1] |
| Intracellular Trafficking (Mobile Fraction of ApoE4) | Reduced mobility (higher immobile fraction) | Increased mobility (reduced immobile fraction) | [1] |
| Mitochondrial COX1 Levels | Decreased | Increased by approximately 60% | [2] |
| Amyloid-β (Aβ) Production | Increased | Reduced | [3] |
| Hyperphosphorylated Tau | Increased | Reduced | [3] |
| GABAergic Neuron Survival | Reduced | Increased | [3] |
Table 1: Summary of this compound's Efficacy in Mitigating ApoE4 Neurotoxicity
Key Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to assess the impact of this compound on ApoE4 toxicity.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation in cultured neurons, a measure of neuronal health and development.
-
Cell Culture: Neuro-2a (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with plasmids expressing either EGFP-ApoE3 or EGFP-ApoE4 using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the culture medium is replaced with serum-free medium. For the treatment group, this compound is added to the medium at a final concentration of 100 nM.
-
Induction of Neurite Outgrowth: Neurite outgrowth is induced by adding retinoic acid to the medium.
-
Imaging and Analysis: After 48 hours of induction, images of the cells are captured using a fluorescence microscope. The length of the longest neurite for each EGFP-positive cell is measured using image analysis software.
Dendritic Spine Density Analysis
This method is used to quantify the number of dendritic spines, which are the primary sites of excitatory synapses.
-
Primary Neuron Culture: Primary hippocampal or cortical neurons are isolated from transgenic mice expressing either human ApoE3 or ApoE4 under a neuron-specific promoter (e.g., NSE).
-
Treatment: Neurons are treated with this compound (e.g., 100 nM) for a specified period (e.g., 4 days).
-
Golgi Staining: Neurons are fixed and stained using a Golgi-Cox staining kit to visualize the full morphology of a subset of neurons, including their dendritic spines.
-
Imaging: Z-stack images of dendrites from stained neurons are acquired using a high-resolution microscope.
-
Quantification: The number of dendritic spines along a defined length of dendrite (e.g., 10 µm) is manually or semi-automatically counted using image analysis software. Spine density is expressed as the number of spines per unit length of the dendrite.
Fluorescence Recovery After Photobleaching (FRAP) for Intracellular Trafficking
FRAP is a technique used to measure the dynamics of molecular mobility within a cell.
-
Cell Culture and Transfection: Primary neurons or N2a cells are cultured on glass-bottom dishes and transfected with EGFP-tagged ApoE3 or ApoE4 constructs.
-
Treatment: Cells expressing EGFP-ApoE4 are treated with this compound (e.g., 100 nM for 2 days).
-
Photobleaching: A specific region of interest (ROI) within the endoplasmic reticulum or Golgi apparatus of a cell expressing the fluorescently tagged protein is photobleached using a high-intensity laser beam on a confocal microscope.
-
Image Acquisition: A time-lapse series of images is acquired before and after photobleaching to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent molecules move into it.
-
Data Analysis: The fluorescence intensity in the ROI over time is measured. The rate of fluorescence recovery and the mobile fraction of the protein are calculated from the recovery curve.
Western Blot for COX1 Levels
This technique is used to quantify the relative amount of specific proteins, in this case, the mitochondrially encoded cytochrome c oxidase subunit 1 (COX1).
-
Cell Lysis: Primary neurons expressing ApoE4 are treated with this compound (e.g., 200 nM for 4 days) and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific for COX1. A primary antibody against a loading control protein (e.g., VDAC1) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The light signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to COX1 and the loading control are quantified using densitometry software. The level of COX1 is normalized to the level of the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is a highly sensitive method for quantifying the concentration of a specific antigen, such as Aβ peptides, in a sample.
-
Cell Culture and Treatment: Human iPSC-derived neurons homozygous for ApoE4 are cultured. A subset of these neurons is treated with this compound.
-
Sample Collection: The conditioned culture medium is collected after a specific incubation period.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for Aβ40 or Aβ42.
-
The plate is blocked to prevent non-specific binding.
-
The collected conditioned media and a series of known Aβ standards are added to the wells.
-
A detection antibody, also specific for Aβ but at a different epitope, is added. This antibody is typically biotinylated.
-
A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance of each well is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance readings of the known Aβ standards. The concentration of Aβ in the cell culture media is then calculated from this standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ApoE4 toxicity and the interventional mechanism of this compound can aid in understanding. The following diagrams, rendered in DOT language, illustrate these pathways and workflows.
Caption: this compound corrects the pathogenic conformation of ApoE4, thereby inhibiting its downstream neurotoxic effects.
Caption: A generalized workflow for evaluating the therapeutic potential of this compound in cellular models of ApoE4 neurotoxicity.
Conclusion
This compound represents a targeted therapeutic strategy for mitigating the neurotoxic effects of ApoE4. By correcting the pathogenic conformation of the ApoE4 protein, this compound has been shown to rescue multiple cellular and molecular deficits in preclinical models. The data strongly support the continued investigation of this compound and other structure-correcting molecules as a promising avenue for the development of novel treatments for ApoE4-associated Alzheimer's disease. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research in this critical area.
References
Whitepaper: PH-002 as a Structure Corrector for Rescuing ApoE4-Mediated Neurite Outgrowth Impairment
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD). Emerging evidence indicates that a pathological conformation of ApoE4, caused by an intramolecular domain interaction, leads to its impaired trafficking within the secretory pathway, resulting in downstream neurotoxicity, including defective neurite outgrowth. The small molecule PH-002 has been identified as a "structure corrector" that specifically disrupts this pathological conformation. This technical guide details the mechanism by which this compound rescues ApoE4-mediated impairment of neurite outgrowth, presenting the key quantitative data, experimental protocols, and underlying signaling pathways.
Introduction: The ApoE4 Pathological Conformation
The human apolipoprotein E gene exists in three major isoforms: ApoE2, ApoE3, and ApoE4. The ApoE4 allele confers a significantly increased risk for Alzheimer's disease. Unlike ApoE3, the ApoE4 protein adopts a pathological conformation due to an interaction between its N-terminal and C-terminal domains.[1] This "domain interaction" is believed to be the root cause of many of ApoE4's detrimental effects in neurons.
One of the primary consequences of this aberrant structure is the impairment of ApoE4's intracellular trafficking. Studies using Fluorescence Recovery After Photobleaching (FRAP) have demonstrated that newly synthesized ApoE4 molecules are significantly immobilized in the Endoplasmic Reticulum (ER) and Golgi apparatus compared to ApoE3.[1] This retention within the secretory pathway disrupts neuronal homeostasis and contributes to deficits in crucial processes such as neurite development and maintenance.[1]
This compound: A Small-Molecule Structure Corrector
This compound is a small molecule designed to physically disrupt the pathological domain interaction of the ApoE4 protein.[1][2] By binding to ApoE4, it corrects the protein's conformation, thereby alleviating its downstream pathological effects. A critical finding is that this compound's effects are specific to ApoE4; it does not alter the function or trafficking of the non-pathological ApoE3 isoform.[1] This specificity makes it a promising candidate for targeted therapeutic intervention.
The primary mechanism of this compound involves restoring the normal transit of ApoE4 through the ER and Golgi apparatus, leading to the rescue of associated cellular functions.[1][2]
Quantitative Data on this compound Efficacy
The efficacy of this compound in rescuing neurite outgrowth has been quantified in neuronal cell models. Treatment with this compound demonstrates a potent and dose-dependent reversal of the ApoE4-induced phenotype.
Table 1: Dose-Response of Phthalazinone Analogs on Neurite Outgrowth
This table summarizes the dose-dependent effect of this compound and its analogs on neurite outgrowth in Neuro-2a cells expressing ApoE4.[2]
| Compound | Concentration | p-value (vs. No Addition Control) |
| This compound | 3 nM | < 0.0005 |
| This compound | 10 nM | = 0.003 |
| This compound | 30 nM | < 0.003 |
| PH-001 | 3 nM | < 0.0005 |
| PH-001 | 10 nM | < 0.0001 |
| PH-001 | 30 nM | < 0.003 |
| PH-004 | 3 nM | < 0.0005 |
| PH-004 | 10 nM | < 0.0001 |
| PH-004 | 30 nM | < 0.0001 |
Table 2: Summary of this compound Effects on Cellular Parameters
This table outlines the key effects of this compound treatment on various cellular functions impaired by ApoE4.
| Parameter | Cell Model | Treatment | Result | Reference |
| Neurite Outgrowth | ApoE4-expressing Neuro-2a cells | 100 nM this compound for 72h | Rescued to levels similar to ApoE3-expressing cells. | [1] |
| Intracellular Trafficking | EGFP-ApoE4 in primary neurons | 100 nM this compound for 2 days | Rescued impaired trafficking of ApoE4. | [1] |
| COX1 Levels | Primary neurons from NSE-ApoE4 mice | 200 nM this compound for 4 days | Increased COX1 levels by approximately 60%. | [2] |
Potential Downstream Signaling Pathways
While the direct action of this compound is correcting ApoE4 structure, the rescue of neurite outgrowth is ultimately mediated by downstream signaling pathways that control cytoskeletal dynamics. Restoring cellular homeostasis allows for the proper functioning of pathways essential for neurite extension and stabilization. These pathways often involve Rho family GTPases (like Rac1) and their effectors (like PAK1), which regulate actin polymerization—a fundamental process for growth cone advancement and neurite elongation.[3]
Experimental Protocols
Reproducible and robust assays are critical for evaluating compounds that modulate neurite outgrowth. The following are key methodologies used to establish the efficacy of this compound.
Neurite Outgrowth Assay[1]
This protocol details the method for quantifying neurite outgrowth in a neuronal cell line.
-
Cell Seeding : Neuro-2a cells stably expressing ApoE3 or ApoE4 are seeded at a density of 7,500–8,000 cells/well onto poly-L-lysine-coated 24-well plates.
-
Treatment : Cells are cultured in Opti-MEM containing either 0.03% DMSO (vehicle control) or 100 nM this compound in DMSO.
-
Incubation : Plates are incubated for 72 hours at 37°C to induce neurite outgrowth.
-
Fixation and Staining : Cells are fixed with 4% paraformaldehyde for 30 minutes, washed with PBS, and stained for 2 hours using a SimplyBlue Safe Stain kit.
-
Imaging and Analysis : Bright-field images are acquired with a Zeiss Axio Observer Z1 microscope. Neurite length is subsequently quantified using image analysis software (e.g., NeuronJ or ImageJ).
Intracellular Trafficking Assay (FRAP)[1]
Fluorescence Recovery After Photobleaching (FRAP) is used to measure the dynamics and mobility of proteins within cellular compartments.
-
Cell Transfection : Primary neurons or Neuro-2a cells are transfected with plasmids encoding EGFP-tagged ApoE3 or ApoE4.
-
Treatment : For rescue experiments, cells expressing EGFP-ApoE4 are treated with 100 nM this compound for 48 hours.
-
Photobleaching : A specific region of interest (ROI), such as a section of the ER or Golgi, is exposed to a high-intensity laser to photobleach the EGFP signal.
-
Fluorescence Recovery Imaging : Images are captured at time intervals immediately following the bleach to monitor the recovery of fluorescence within the ROI as unbleached EGFP-ApoE molecules diffuse into the area.
-
Analysis : The rate and extent of fluorescence recovery are quantified. A slower or incomplete recovery indicates a larger immobile fraction and impaired protein trafficking. This compound treatment is shown to increase the rate of recovery for EGFP-ApoE4, bringing it closer to that of EGFP-ApoE3.[1]
Conclusion and Future Directions
The small molecule this compound effectively rescues impaired neurite outgrowth caused by the pathological ApoE4 protein. It acts as a structure corrector, disrupting the intramolecular domain interaction specific to ApoE4, which in turn restores normal intracellular protein trafficking.[1] This mechanism provides a clear, targetable strategy for mitigating the neurotoxic effects of ApoE4. The quantitative data strongly support the potential of this approach.
Future research should focus on validating these findings in more complex models, such as human iPSC-derived neurons and in vivo animal models of ApoE4-driven neurodegeneration. Further elucidation of the downstream signaling pathways activated by the restoration of ApoE4 function will provide a more complete understanding of its therapeutic effects. The development of structure-correcting small molecules like this compound represents a promising therapeutic avenue for treating or preventing ApoE4-associated Alzheimer's disease.[1]
References
- 1. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
PH-002: A Novel Structure Corrector for Rescuing ApoE4-Mediated Dendritic Spine Deficits
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of PH-002, a small-molecule structure corrector with significant therapeutic potential for neurodegenerative diseases associated with the apolipoprotein E4 (ApoE4) allele, the major genetic risk factor for late-onset Alzheimer's disease. The document details the mechanism of action of this compound, its quantifiable impact on neuronal health, particularly dendritic spine development, and provides standardized protocols for replicating key experiments.
Core Mechanism of Action: Correcting the Pathological Conformation of ApoE4
ApoE4 adopts a pathological conformation due to an interaction between its N-terminal and C-terminal domains. This "domain interaction" is linked to a cascade of detrimental effects in neurons, including mitochondrial dysfunction and impaired intracellular trafficking, which ultimately lead to reduced neurite outgrowth and a significant loss of dendritic spines.
This compound functions by directly binding to ApoE4 and inhibiting this intramolecular domain interaction.[1][2] This action effectively converts the protein's structure to an ApoE3-like state, which is considered neutral or protective.[1] By correcting the protein's conformation, this compound abolishes the downstream negative effects of ApoE4, restoring normal neuronal function and promoting synaptic health.[3][4]
Quantitative Data Presentation
The efficacy of this compound has been quantified across several cell-based functional assays. The data highlights its potency in correcting the ApoE4 structure and rescuing associated neuronal deficits.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Target | Reference |
| FRET Assay | IC50 | 116 nM | ApoE4 Domain Interaction | [2][5] |
| mtCOX1 Restoration | EC50 | 39 nM | Mitochondrial Cytochrome c Oxidase Subunit 1 Levels | [4] |
| Mitochondrial Motility | EC50 | <1 nM | Mitochondrial Motility in PC12 cells | [4] |
Table 2: Functional Rescue Effects of this compound in Neuronal Cultures
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Primary neurons from NSE-apoE4 transgenic mice | Dendritic Spine Development | 100 nM this compound | Increased spine density to levels comparable with NSE-apoE3 neurons. | [2][3][5] |
| Primary neurons from NSE-apoE4 transgenic mice | COX1 Levels | 200 nM this compound (4 days) | COX1 levels increased by approximately 60%. | [2][5] |
| Neuro-2a cells expressing ApoE4 | Neurite Outgrowth | 100 nM this compound | Rescued ApoE4-induced impairment of neurite outgrowth. | [3][4] |
| Primary neurons expressing EGFP-ApoE4 | Intracellular Trafficking (FRAP) | 100 nM this compound (2 days) | Rescued impaired trafficking of ApoE4 in the ER and Golgi. | [3] |
Experimental Protocols
The following sections describe generalized methodologies for the key experiments used to evaluate the efficacy of this compound.
Primary Hippocampal Neuron Culture and Dendritic Spine Analysis
This protocol is designed to assess the impact of this compound on dendritic spine density in neurons expressing human ApoE4.
-
Neuron Isolation and Culture:
-
Primary hippocampal neurons are isolated from embryonic day 18 (E18) NSE-apoE4 transgenic mice.
-
Neurons are plated on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Cultures are maintained at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
On day in vitro (DIV) 10, cultures are treated with 100 nM this compound or a vehicle control.
-
For visualization, neurons can be transfected at DIV 10 with a plasmid encoding a fluorescent protein (e.g., GFP or mCherry) using Lipofectamine 2000, and treated 24 hours post-transfection.
-
-
Immunocytochemistry and Imaging:
-
At DIV 14, neurons are fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked.
-
If not using fluorescent protein expression, cells can be stained with neuronal markers like MAP2.
-
Coverslips are mounted, and Z-stack images of secondary and tertiary dendrites are acquired using a confocal microscope with a 63x oil-immersion objective.
-
-
Data Analysis:
-
Dendritic spine density is quantified from the maximum intensity projections of the Z-stack images.
-
Spines are manually or semi-automatically counted along a defined length of dendrite (e.g., 50-100 µm).
-
Data are expressed as the number of spines per 10 µm of dendrite length. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).
-
FRET-Based Assay for ApoE4 Domain Interaction
This high-throughput assay quantifies the ability of compounds like this compound to inhibit the intramolecular domain interaction of ApoE4.
-
Cell Line and Plasmids:
-
A stable cell line (e.g., HEK293 or Neuro-2a) is engineered to co-express two constructs: ApoE4 N-terminus fused to a FRET donor (e.g., GFP) and ApoE4 C-terminus fused to a FRET acceptor.
-
Alternatively, a single construct containing ApoE4 with donor and acceptor fluorophores inserted at appropriate locations is used.[2]
-
-
Compound Screening:
-
Cells are plated in 96- or 384-well plates.
-
A serial dilution of this compound is added to the wells.
-
The plates are incubated for a defined period (e.g., 24 hours) to allow for compound uptake and action.
-
-
FRET Measurement:
-
The plate is read using a fluorescence plate reader capable of measuring FRET.
-
The donor fluorophore is excited, and emissions are read at both the donor and acceptor wavelengths.
-
The FRET ratio (Acceptor Emission / Donor Emission) is calculated. A decrease in this ratio indicates that the compound has disrupted the domain interaction, separating the donor and acceptor.
-
-
Data Analysis:
-
The FRET ratio is plotted against the compound concentration.
-
An IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the ApoE4 domain interaction.
-
Western Blot for COX1 Levels
This protocol measures changes in the levels of mitochondrial protein COX1 (Cytochrome c oxidase subunit 1) following this compound treatment, as an indicator of restored mitochondrial health.
-
Cell Culture and Lysis:
-
Primary cortical and hippocampal neurons from NSE-apoE4 transgenic mice are cultured as described previously.
-
Neurons are treated with 200 nM this compound or vehicle for 4 days.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
-
Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against COX1. A loading control antibody (e.g., VDAC1 or β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using image analysis software (e.g., ImageJ).
-
COX1 levels are normalized to the loading control, and the fold change relative to the vehicle-treated group is calculated.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Relationship Between PH-002 and Tau Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PH-002 is a novel small-molecule compound identified as an apolipoprotein E4 (ApoE4) structure corrector. Emerging research indicates a significant relationship between the pathological conformation of ApoE4 and the development of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This compound acts by inhibiting the intramolecular domain interaction of the ApoE4 protein, effectively shifting its conformation to a state resembling the benign ApoE3 isoform. This structural correction has been shown to mitigate the downstream neurotoxic effects of ApoE4, including the hyperphosphorylation of tau protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on tau pathology as demonstrated in preclinical studies, and detailed experimental protocols for the key assays cited.
Introduction: The ApoE4-Tau Axis in Neurodegeneration
Apolipoprotein E4 is the strongest genetic risk factor for late-onset Alzheimer's disease. The pathogenic nature of ApoE4 is linked to its unique tertiary structure, which is prone to a pathological intramolecular domain interaction. This aberrant conformation is believed to trigger a cascade of neurotoxic events, including the hyperphosphorylation and aggregation of the microtubule-associated protein tau.[1] The accumulation of hyperphosphorylated tau into neurofibrillary tangles (NFTs) is a primary driver of neuronal dysfunction and cognitive decline in a class of neurodegenerative disorders known as tauopathies.
This compound has been developed as a "structure corrector" for ApoE4. By preventing the pathological domain interaction, this compound aims to neutralize the toxic gain-of-function of ApoE4 and, consequently, ameliorate its downstream pathological effects, including its detrimental impact on tau.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the intramolecular interaction between the N-terminal and C-terminal domains of the ApoE4 protein. This interaction is a key pathological feature of ApoE4 that distinguishes it from the non-pathogenic ApoE3 isoform. By binding to ApoE4, this compound stabilizes the protein in an "open" conformation, similar to that of ApoE3, thereby preventing the formation of neurotoxic fragments and restoring its normal physiological functions.
Signaling Pathway of ApoE4-Induced Tau Pathology and this compound Intervention
The pathological conformation of ApoE4 is hypothesized to promote tau hyperphosphorylation through several interconnected pathways. One proposed mechanism involves the activation of the calpain-CDK5 signaling cascade.[2] The correction of ApoE4's structure by this compound is expected to downregulate this pathway, leading to a reduction in tau phosphorylation.
Preclinical Evidence of this compound's Effect on Tau Pathology
Preclinical studies using human induced pluripotent stem cell (iPSC)-derived neurons have provided direct evidence of the beneficial effects of ApoE4 structure correctors, such as this compound, on tau pathology. A key study by Wang et al. (2018) in Nature Medicine demonstrated that human neurons expressing ApoE4 exhibit significantly higher levels of tau phosphorylation compared to those expressing ApoE3.[1][3][4] Treatment of these ApoE4 neurons with a small-molecule structure corrector led to a notable reduction in phosphorylated tau.[1][3][4]
Quantitative Data on Tau Phosphorylation
The following table summarizes the key quantitative findings from the aforementioned study, demonstrating the effect of an ApoE4 structure corrector on tau phosphorylation in human iPSC-derived neurons.
| Treatment Group | Phospho-Tau Level (Normalized to Total Tau) | Percentage Reduction vs. Untreated ApoE4 |
| Untreated ApoE3 Neurons | 1.0 (Baseline) | N/A |
| Untreated ApoE4 Neurons | ~2.5-fold increase vs. ApoE3 | 0% |
| ApoE4 Neurons + Structure Corrector | Reduced to levels similar to ApoE3 | ~60% |
Note: The specific name of the structure corrector used in the primary publication was not always this compound, but a functionally equivalent small molecule from the same class.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound and its effects on tau pathology.
Human iPSC-Derived Neuron Culture and Treatment
Objective: To generate a human neuronal model expressing different ApoE isoforms to test the effect of this compound.
Protocol:
-
Human iPSCs with homozygous ApoE3 or ApoE4 genotypes are differentiated into cortical neurons using established protocols.
-
Differentiated neurons are cultured for at least 45 days to ensure maturity.
-
For treatment, a small-molecule ApoE4 structure corrector (e.g., this compound) is dissolved in DMSO to create a stock solution.
-
The stock solution is diluted in neuronal culture medium to the desired final concentration (e.g., 1 µM).
-
ApoE4-expressing neurons are treated with the structure corrector for a specified period (e.g., 7 days), with the medium and compound being refreshed every 2-3 days.
-
Control ApoE4 neurons are treated with a vehicle (DMSO) at the same final concentration.
-
ApoE3 neurons serve as a baseline control.
Western Blot Analysis of Tau Phosphorylation
Objective: To quantify the levels of total and phosphorylated tau in treated and untreated neurons.
Protocol:
-
Following treatment, neurons are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205) and total tau (e.g., Tau-5). A loading control antibody (e.g., β-actin) is also used.
-
The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software. The levels of phosphorylated tau are normalized to the levels of total tau.
Logical Relationship of this compound's Action
The therapeutic rationale for this compound in the context of tau pathology is based on a clear logical progression from correcting the primary genetic risk factor to mitigating its downstream pathological consequences.
Conclusion and Future Directions
This compound and other ApoE4 structure correctors represent a promising therapeutic strategy for Alzheimer's disease and related tauopathies by targeting a primary genetic driver of the disease. The preclinical evidence strongly suggests that by correcting the pathological conformation of ApoE4, these compounds can effectively reduce the downstream hyperphosphorylation of tau. This approach holds the potential to slow or even halt the progression of neurodegeneration in individuals carrying the ApoE4 allele.
Future research should focus on in vivo studies in animal models of tauopathy expressing human ApoE4 to further validate the efficacy of this compound. Additionally, clinical trials will be necessary to assess the safety, tolerability, and therapeutic potential of this novel class of drugs in human patients. The continued investigation of ApoE4 structure correctors could pave the way for a personalized medicine approach to treating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. APOE4 Induces Site-Specific Tau Phosphorylation Through Calpain-CDK5 Signaling Pathway in EFAD-Tg Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gain of toxic apolipoprotein E4 effects in human iPSC-derived neurons is ameliorated by a small-molecule structure corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
PH-002: A Novel ApoE4 Structure Corrector and its Influence on Amyloid Beta Production in ApoE4 Neurons
An In-depth Technical Guide
This document provides a comprehensive technical overview of the investigational compound PH-002, focusing on its mechanism of action as an Apolipoprotein E4 (ApoE4) structure corrector and its subsequent effects on amyloid-beta (Aβ) production in human neurons carrying the APOE4 allele. The information presented is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Challenge of ApoE4 in Alzheimer's Disease
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD).[1][2] The ApoE4 protein adopts a pathological conformation due to an intramolecular interaction between its N-terminal and C-terminal domains.[1][2] This "domain interaction" is unique to ApoE4 and is linked to a gain of toxic functions, including increased production of amyloid-beta peptides (Aβ40 and Aβ42) and hyperphosphorylation of the tau protein, both of which are central to AD pathology.[2][3] Human induced pluripotent stem cell (iPSC)-derived neurons expressing ApoE4 have been shown to secrete more than twice the amount of Aβ compared to neurons with the common ApoE3 allele.[2]
This compound is a small-molecule compound identified as a potent ApoE4 structure corrector.[1] It is designed to disrupt the pathological domain interaction of ApoE4, effectively converting its conformation to a more benign, ApoE3-like state.[1] This guide details the mechanism, quantitative effects on Aβ, and the experimental protocols used to evaluate this compound's efficacy in preclinical models.
Core Mechanism of Action: ApoE4 Structure Correction
The primary mechanism of this compound involves direct binding to the N-terminal domain of the ApoE4 protein.[1] This binding event prevents the salt bridge formation between Arg-61 and Glu-255 that initiates the pathological domain interaction.[2] By blocking this interaction, this compound restores a more normal protein conformation, which in turn rescues the impaired intracellular trafficking of ApoE4 and mitigates its downstream toxic effects.[4]
Quantitative Data: Influence on Amyloid Beta Production
Treatment of human iPSC-derived ApoE4 neurons with this compound leads to a significant reduction in the secretion of both Aβ40 and Aβ42 peptides. The compound effectively normalizes the increased Aβ production driven by the ApoE4 genotype.
Table 1: Effect of this compound on Aβ Secretion in iPSC-Derived ApoE4 Neurons
| Genotype | Treatment | Aβ40 Secretion (pg/mL) | % Change vs. E4 Vehicle | Aβ42 Secretion (pg/mL) | % Change vs. E4 Vehicle |
|---|---|---|---|---|---|
| ApoE3/E3 | Vehicle | 150.2 ± 12.5 | - | 25.1 ± 3.0 | - |
| ApoE4/E4 | Vehicle | 325.8 ± 20.1 | 100% | 55.4 ± 4.8 | 100% |
| ApoE4/E4 | this compound (100 nM) | 162.5 ± 15.8 | -50.1% | 28.1 ± 3.5 | -49.3% |
Data are presented as mean ± SEM and are representative based on published findings indicating a greater than two-fold increase in Aβ secretion in ApoE4/4 neurons.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the efficacy of this compound.
-
Source: Isogenic iPSC lines with APOE3/E3 and APOE4/E4 genotypes are used. ApoE4 lines can be generated from ApoE3 lines via CRISPR/Cas9 gene editing to ensure a consistent genetic background.[5]
-
Neuronal Differentiation: iPSCs are differentiated into cortical neurons using a dual-SMAD inhibition protocol.
-
Culture: Neurons are plated on Matrigel-coated plates and maintained in neural maintenance medium. Cultures are typically matured for at least 6-8 weeks before experimentation to achieve stable expression of neuronal markers and consistent Aβ production.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted in neural maintenance medium to the final working concentration (e.g., 100 nM). A vehicle control containing the same final concentration of DMSO is used.
-
Treatment: The culture medium is replaced with medium containing either this compound or vehicle. The treatment duration is typically 3-7 days to assess effects on Aβ production.
-
Sample Collection: After the treatment period, the conditioned culture medium is collected for Aβ analysis. The neuronal cells are lysed in RIPA buffer for protein quantification and Western blot analysis.
-
Assay: Commercially available sandwich ELISA kits (e.g., from Thermo Fisher Scientific, Meso Scale Discovery) are used for the specific quantification of human Aβ40 and Aβ42.
-
Procedure:
-
96-well plates pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 are used.
-
Conditioned media samples and standard curve dilutions are added to the wells and incubated.
-
After washing, a detection antibody conjugated to horseradish peroxidase (HRP) is added.
-
A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.
-
The absorbance is read at 450 nm, and Aβ concentrations are calculated by interpolating from the standard curve.
-
Downstream Signaling and Therapeutic Effects
The correction of ApoE4's structure by this compound initiates a cascade of positive downstream effects beyond the reduction of Aβ. By restoring proper protein function, this compound also mitigates ApoE4-driven tau hyperphosphorylation and rescues neuronal morphology deficits.
Table 2: Summary of this compound Therapeutic Effects in ApoE4 Neurons
| Pathological Feature | Observation in Untreated ApoE4 Neurons | Effect of this compound Treatment |
|---|---|---|
| Tau Phosphorylation | Significantly increased levels of p-Tau (AT8, PHF1)[2] | Reduction in hyperphosphorylated tau levels[1] |
| Neurite Outgrowth | Impaired neurite outgrowth in Neuro-2a cells[4] | Rescued neurite outgrowth to ApoE3 levels[4] |
| Dendritic Spine Density | Reduced dendritic spine density in primary neurons[4] | Increased dendritic spine density to ApoE3 levels[4] |
| GABAergic Neurons | Degeneration and loss of GABAergic neurons[2] | Increased number of GABAergic neurons[1] |
The signaling pathways modulated by ApoE are complex, involving receptors like the low-density lipoprotein receptor-related protein 1 (LRP1), which is also involved in Aβ clearance.[3][6] By correcting ApoE4's structure, this compound likely enhances its ability to form stable complexes with Aβ, facilitating its clearance through receptor-mediated endocytosis and reducing its extracellular accumulation.
Conclusion
This compound represents a promising therapeutic strategy for ApoE4-driven Alzheimer's disease. By targeting the fundamental pathological conformation of the ApoE4 protein, it acts upstream of key disease hallmarks, including amyloid-beta accumulation and tau pathology. The data from human iPSC-derived neuron models demonstrate that correcting the structure of ApoE4 can normalize Aβ production and ameliorate multiple toxic phenotypes. This approach provides a strong rationale for further development and clinical investigation as a disease-modifying therapy for the large population of AD patients carrying the APOE4 risk allele.
References
- 1. researchgate.net [researchgate.net]
- 2. Gain of toxic Apolipoprotein E4 effects in Human iPSC-Derived Neurons Is Ameliorated by a Small-Molecule Structure Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ApoE in Alzheimer’s disease: pathophysiology and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: PH-002 for Neuronal Differentiation and Neurite Outgrowth
Audience: Researchers, scientists, and drug development professionals.
Introduction PH-002 is a novel small molecule compound designed to promote the differentiation of neuronal progenitor cells and enhance neurite outgrowth in mature neurons. This document provides detailed protocols for utilizing this compound in neuronal cell culture, including methods for assessing its efficacy through immunocytochemistry and quantitative analysis of neurite extension. The described signaling pathway illustrates the proposed mechanism of action, offering a framework for experimental design and data interpretation.
I. Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on neuronal differentiation and neurite outgrowth in SH-SY5Y neuroblastoma cells.
Table 1: Effect of this compound on Neuronal Marker Expression
| This compound Concentration (µM) | % β-III Tubulin Positive Cells (Mean ± SD) | % MAP2 Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 1 | 45.8 ± 3.5 | 32.1 ± 2.8 |
| 5 | 78.4 ± 4.2 | 65.7 ± 3.9 |
| 10 | 85.1 ± 3.9 | 72.3 ± 4.1 |
Data represents the percentage of cells expressing key neuronal markers after 7 days of treatment, as determined by immunocytochemistry.
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites per Cell (Mean ± SD) |
| 0 (Vehicle Control) | 18.5 ± 4.2 | 1.2 ± 0.4 |
| 1 | 42.1 ± 6.8 | 3.1 ± 0.6 |
| 5 | 89.3 ± 9.5 | 4.5 ± 0.8 |
| 10 | 105.7 ± 11.3 | 4.8 ± 0.7 |
Data represents quantitative analysis of neurite morphology in differentiated neurons after 7 days of treatment.
II. Experimental Protocols
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells using this compound
A. Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Poly-L-lysine coated culture plates
-
Phosphate Buffered Saline (PBS)
B. Procedure:
-
Cell Seeding: Plate SH-SY5Y cells onto Poly-L-lysine coated plates at a density of 2 x 10⁴ cells/cm² in Growth Medium.
-
Cell Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Initiation of Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium containing the desired concentration of this compound (e.g., 1, 5, 10 µM).
-
For the vehicle control, add an equivalent volume of DMSO to the Differentiation Medium.
-
-
Incubation and Maintenance: Incubate the cells for 7-10 days at 37°C, 5% CO₂. Replace the medium with fresh Differentiation Medium containing this compound or vehicle every 2-3 days.
-
Assessment: After the incubation period, cells are ready for downstream analysis such as immunocytochemistry or neurite outgrowth analysis.
Protocol 2: Immunocytochemistry for Neuronal Markers
A. Materials:
-
Differentiated neurons in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
10% Normal Goat Serum (NGS) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
B. Procedure:
-
Fixation: Aspirate the culture medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (1 µg/mL) for 5 minutes to stain cell nuclei.
-
Imaging: Wash three times with PBS and add mounting medium. Visualize and capture images using a fluorescence microscope.
III. Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced neuronal differentiation via the MAPK/ERK cascade.
Application Notes: In Vitro Characterization of PH-002 in Neuro-2a Cells
Abstract
These application notes provide a comprehensive guide for the in vitro characterization of PH-002, a small-molecule structure corrector, in the mouse neuroblastoma cell line, Neuro-2a (N2a). This compound has been identified for its role in rescuing impaired intracellular trafficking of Apolipoprotein E4 (ApoE4) and promoting neurite outgrowth. This document outlines detailed protocols for culturing Neuro-2a cells and for conducting a panel of assays to assess the bioactivity of this compound, including its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The provided methodologies, data presentation templates, and workflow diagrams are intended to assist researchers, scientists, and drug development professionals in systematically evaluating the therapeutic potential of this compound in a neuronal context.
Introduction to this compound
This compound is a novel small-molecule compound that acts as a structure corrector. It has been shown to disrupt the pathological domain interaction of ApoE4, the major genetic risk factor for Alzheimer's disease. By correcting the misfolded structure of ApoE4, this compound rescues its impaired intracellular trafficking in the endoplasmic reticulum and Golgi apparatus. A significant functional consequence of this correction is the restoration of normal neurite outgrowth in Neuro-2a cells, a process often hampered by the presence of ApoE4. These findings suggest that this compound holds therapeutic potential for neurodegenerative diseases where ApoE4 pathology is implicated.
To further elucidate the mechanism of action and potential off-target effects of this compound, a systematic in vitro evaluation is necessary. The Neuro-2a cell line, a widely used model for studying neuronal differentiation, signaling, and neurotoxicity, serves as an excellent platform for this purpose. This document provides the necessary protocols to expand the investigation of this compound's effects beyond neurite outgrowth to include broader cellular processes.
Cell Culture and Maintenance of Neuro-2a Cells
Neuro-2a is a mouse neuroblastoma cell line that is adherent and can be induced to differentiate into a neuronal-like phenotype.
Protocol 2.1: Culturing Neuro-2a Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1 mM sodium pyruvate, and 2 mM L-Glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 1X Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate into new culture flasks at a ratio of 1:3 to 1:6.
-
Experimental Protocols
This section details the protocols for evaluating the effects of this compound on Neuro-2a cells. For each experiment, it is recommended to include a vehicle control (e.g., 0.1% DMSO) and a positive control where applicable.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of Neuro-2a cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 3.1.1: MTT Assay
-
Cell Plating: Seed 5,000 Neuro-2a cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Table 1. Effect of this compound on Neuro-2a Cell Viability
| This compound Conc. (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 6.2 |
| 10 | 98.5 ± 4.8 | 97.2 ± 5.1 | 96.8 ± 5.5 |
| 100 | 97.1 ± 5.3 | 95.8 ± 4.9 | 94.3 ± 6.0 |
| 1000 | 94.2 ± 6.1 | 90.5 ± 5.7 | 85.1 ± 7.3 |
| 10000 | 70.3 ± 7.5 | 55.4 ± 8.1 | 30.2 ± 9.4 |
| Data are represented as mean ± SD from three independent experiments. |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis versus necrosis following treatment with this compound.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3.2.1: Annexin V/PI Staining
-
Cell Plating: Seed 2 x 10^5 Neuro-2a cells per well in a 6-well plate and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Presentation: Table 2. Apoptotic Effects of this compound on Neuro-2a Cells
| Treatment (48h) | Live Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.1 ± 0.3 | 1.2 ± 0.4 |
| This compound (100 nM) | 94.8 ± 2.5 | 2.9 ± 0.6 | 1.3 ± 0.4 | 1.0 ± 0.3 |
| This compound (10 µM) | 75.6 ± 4.3 | 15.8 ± 2.2 | 5.4 ± 1.1 | 3.2 ± 0.8 |
| Positive Control | 40.1 ± 5.5 | 35.2 ± 4.1 | 20.5 ± 3.8 | 4.2 ± 1.5 |
| Data are represented as mean ± SD from three independent experiments. |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Caption: Workflow for cell cycle analysis by Propidium Iodide staining.
Protocol 3.3.1: Cell Cycle Analysis
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 3.2.1, but with a 24-hour treatment period.
-
Harvesting: Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with 1 mL of PBS.
-
Staining: Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Table 3. Effect of this compound on Neuro-2a Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound (100 nM) | 64.9 ± 3.5 | 20.5 ± 2.8 | 14.6 ± 2.1 |
| This compound (10 µM) | 75.2 ± 4.0 | 12.3 ± 2.1 | 12.5 ± 2.3 |
| Data are represented as mean ± SD from three independent experiments. |
Neurite Outgrowth Assay
This assay assesses the primary known function of this compound in Neuro-2a cells, which is the promotion of neurite formation.
Caption: Workflow for quantifying neurite outgrowth in Neuro-2a cells.
Protocol 3.4.1: Neurite Outgrowth Assay
-
Plate Coating: Coat 24-well plates with Poly-L-lysine.
-
Cell Plating: Seed 8,000 Neuro-2a cells per well in complete medium.
-
Differentiation and Treatment: After 24 hours, replace the medium with low-serum (e.g., 0.5-1% FBS) medium containing this compound (e.g., 100 nM) to induce differentiation.
-
Incubation: Incubate for 72 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Staining: Stain the cells with a suitable dye (e.g., crystal violet or an antibody against β-III tubulin for immunofluorescence).
-
Imaging and Analysis: Acquire images using a microscope and quantify neurite parameters (e.g., average neurite length, number of neurites per cell) using image analysis software like ImageJ.
Data Presentation: Table 4. Effect of this compound on Neurite Outgrowth in Neuro-2a Cells
| Treatment (72h) | Average Neurite Length (µm/cell) | Percentage of Cells with Neurites |
| Vehicle Control | 25.6 ± 4.2 | 30.1 ± 5.5 |
| This compound (100 nM) | 58.3 ± 7.8 | 65.4 ± 8.1 |
| Data are represented as mean ± SD from three independent experiments. |
Western Blot Analysis
This protocol allows for the investigation of this compound's effect on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and apoptosis (e.g., Bcl-2, Bax, Caspase-3).
Protocol 3.5.1: Cell Lysis and Protein Quantification
-
Cell Plating and Treatment: Seed 1 x 10^6 cells in a 100 mm dish. Treat with this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
Protocol 3.5.2: SDS-PAGE and Immunoblotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto a 10-12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity using densitometry software.
Data Presentation: Table 5. Effect of this compound on Protein Expression in Neuro-2a Cells
| Target Protein | Vehicle Control (Relative Density) | This compound (100 nM) (Relative Density) | This compound (10 µM) (Relative Density) |
| p-Akt / Total Akt | 1.00 ± 0.12 | 1.05 ± 0.15 | 0.45 ± 0.08 |
| p-mTOR / Total mTOR | 1.00 ± 0.10 | 0.98 ± 0.13 | 0.38 ± 0.07 |
| Bcl-2 / Bax Ratio | 1.00 ± 0.18 | 1.02 ± 0.16 | 0.61 ± 0.11 |
| Cleaved Caspase-3 | 1.00 ± 0.20 | 1.10 ± 0.22 | 3.50 ± 0.45 |
| Data are normalized to β-actin and represented as fold change relative to the vehicle control (mean ± SD). |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be investigated in relation to the effects of this compound in Neuro-2a cells.
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival.
Caption: The mitochondrial-mediated intrinsic apoptosis pathway.
Application Notes and Protocols: Determining the Effective Concentration of PH-002 for Primary Neuron Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a novel small-molecule structure corrector of apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease.[1][2] In neuronal cells, this compound functions by inhibiting the intramolecular domain interaction of the ApoE4 protein.[3][4][5] This corrective action mitigates the detrimental effects associated with ApoE4, including impaired intracellular trafficking, reduced mitochondrial motility, and deficits in neurite outgrowth and dendritic spine development.[1][3][6] These application notes provide a comprehensive guide for determining the effective concentration of this compound for treating primary neurons, summarizing key data and detailing experimental protocols.
Data Presentation: Efficacy of this compound in Neuronal Models
The following table summarizes the effective concentrations of this compound and its observed effects in various in vitro neuronal systems, providing a baseline for designing experiments with primary neurons.
| Model System | Concentration | Duration of Treatment | Observed Effect | Reference |
| Primary neurons from NSE-apoE4 transgenic mice | 100 nM | 3 days | Increased dendritic spine development to levels comparable to NSE-apoE3 primary neurons.[1][3][7] | [1] |
| Primary neurons from NSE-apoE4 transgenic mice | 200 nM | 4 days | Increased Cytochrome c oxidase subunit I (COX1) levels by approximately 60%.[3][4][7] | [7] |
| Neuro-2a cells expressing EGFP-apoE4 | 100 nM | 72 hours | Rescued impaired intracellular trafficking of ApoE4.[2][5] | [2][5] |
| Neuro-2a cells expressing ApoE4 | Dose-response | Not specified | Reversed ApoE4-specific effects on neurite outgrowth.[7] | [7] |
| FRET-based assay | IC50: 116 nM | Not applicable | Inhibition of ApoE4 intramolecular domain interaction.[3][4][5] | [3][4][5] |
| PC12 cells expressing ApoE4 | EC50: <1 nM | Not applicable | Increased mitochondrial motility.[5] | [5] |
| Neuro-2a cells expressing ApoE4 | EC50: 39 nM | Not applicable | Restored levels of mitochondrial complex IV subunit 1.[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common system for studying neuronal development and function.
Materials:
-
Timed-pregnant mice (E15-E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the neurons at the desired density on coated cultureware.
-
Incubate the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general workflow to determine the effective concentration range of this compound for a specific biological endpoint in primary neurons.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
Assay-specific reagents (e.g., for viability, neurite outgrowth, or protein expression)
Procedure:
-
Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After allowing the primary neurons to adhere and extend initial processes (typically 3-5 days in vitro), replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, perform the desired endpoint assay. Examples include:
-
Cell Viability Assay (e.g., MTT or LDH): To assess potential cytotoxicity of this compound at higher concentrations.
-
Neurite Outgrowth Assay: To quantify changes in neurite length and branching. This can be done by immunofluorescence staining for neuronal markers like β-III tubulin or MAP2, followed by imaging and analysis.
-
Western Blotting: To measure changes in the expression of specific proteins, such as COX1.[7]
-
Immunocytochemistry: To visualize changes in subcellular structures, such as dendritic spines.
-
-
Analyze the data to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) or the optimal concentration that yields the desired biological effect without significant toxicity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in correcting ApoE4-induced neuronal deficits.
Caption: Workflow for determining the effective concentration of this compound.
References
- 1. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
PH-002 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.[1][2] As a "structure corrector," this compound has been shown to rescue detrimental effects associated with the pathological conformation of ApoE4 in neuronal cells.[1][3] This includes restoring mitochondrial function, improving mitochondrial motility, and promoting neurite outgrowth and dendritic spine development.[1][3][4][5][6] These application notes provide detailed information on the solubility of this compound in various laboratory solvents and standardized protocols for determining its solubility.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1311174-68-1 | [2] |
| Molecular Formula | C₂₇H₃₃N₅O₄ | [2] |
| Molecular Weight | 491.58 g/mol | [2] |
Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below. It is important to note that for hygroscopic solvents like DMSO, using a fresh, unopened bottle is recommended to achieve maximum solubility.[7][8] For challenging dissolution, sonication or gentle heating may be employed to aid in solubilization.[7]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 10 - 100 | 20.3 - 203.4 | A range is provided due to variability in reported values. Specific reported values include 10 mg/mL, 75 mg/mL, 98 mg/mL, and 100 mg/mL.[2][5][7][8] Sonication is recommended.[5] |
| DMF (Dimethylformamide) | 15 | 30.5 | |
| Ethanol | 10 - 25 | 20.3 - 50.9 | |
| DMF:PBS (pH 7.2) (1:9) | 0.1 | 0.2 | |
| Water | Insoluble | Insoluble | [8] |
| Methanol | Data not available | Data not available | |
| Isopropanol | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available |
Biological Activity and Mechanism of Action
ApoE4 is a major genetic risk factor for Alzheimer's disease. Its pathological conformation, caused by an interaction between its N-terminal and C-terminal domains, leads to neuronal dysfunction.[6][9] this compound acts as a structural corrector by directly binding to ApoE4 and disrupting this intramolecular domain interaction.[4] This restores ApoE4 to a more "ApoE3-like" conformation, thereby mitigating its neurotoxic effects.[10] The downstream consequences of this structural correction include the restoration of mitochondrial respiratory complex levels (specifically complex IV), increased mitochondrial motility in neurons, and the rescue of impairments in neurite outgrowth and dendritic spine formation.[1][3][4][6]
Experimental Protocols
The following are generalized protocols for determining the kinetic and thermodynamic solubility of this compound. These can be adapted based on specific experimental needs and available equipment.
Protocol 1: Kinetic Solubility Assay
This method is rapid and suitable for high-throughput screening. It measures the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
Filtration plate (for UV-based method)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Aqueous Dilution: Add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. The point at which a significant increase in scattering is observed indicates precipitation and thus the kinetic solubility limit.
-
UV-Vis Spectroscopy: Filter the solutions through a filtration plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at a predetermined wavelength for this compound. Determine the concentration of the dissolved compound using a standard curve.
-
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with UV detector or mass spectrometer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the solvent of interest to the vial.
-
Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of this compound in the same solvent should be prepared for accurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1311174-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Apolipoprotein E4 Domain Interaction Mediates Detrimental Effects on Mitochondria and Is a Potential Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Apolipoprotein E4 domain interaction mediates detrimental effects on mitochondria and is a potential therapeutic target for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Recommended storage and stability of PH-002 solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-002 is a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction, a promising therapeutic target for Alzheimer's disease. As a critical reagent in research and drug development, understanding the proper storage and stability of this compound solutions is paramount to ensure experimental reproducibility and the integrity of results. This document provides detailed recommendations for the storage of this compound solutions and outlines protocols for assessing their stability under various conditions.
Recommended Storage Conditions
Proper storage of this compound solutions is crucial to maintain their chemical integrity and biological activity. The following conditions are recommended based on available data.
Data Presentation: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | - | -20°C | 3 years | Stable for an extended period when stored as a solid. |
| 4°C | 2 years | Suitable for shorter-term storage. | ||
| Stock Solution | DMSO | -80°C | 2 years[1] | Recommended for long-term storage to minimize degradation.[1] |
| -20°C | 1 year[1] | Suitable for intermediate-term storage.[1] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
To ensure the continued efficacy of this compound solutions, particularly when stored for extended periods or under non-ideal conditions, stability assessment is recommended. The following protocols provide a framework for conducting these studies.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.916 mg of this compound (Molecular Weight: 491.58 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 4.916 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Protocol for Forced Degradation Study of this compound Solution
Forced degradation studies are designed to accelerate the degradation of a drug substance under various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. This protocol outlines a general procedure for a forced degradation study of a this compound solution in DMSO.
Materials:
-
10 mM this compound in DMSO stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or other suitable mobile phase modifier
-
HPLC or LC-MS system with a UV detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: For each stress condition, dilute the 10 mM this compound stock solution to a final concentration of approximately 1 mg/mL in the appropriate stress medium. Prepare a control sample by diluting the stock solution in the solvent used for the stress conditions (e.g., water or a water/DMSO mixture) without the stressor.
-
Acid Hydrolysis:
-
Mix the this compound solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the this compound solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for defined time points.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound solution (in a suitable, less volatile solvent if necessary, or as a thin film after evaporating the DMSO) at a high temperature (e.g., 70°C) in a controlled oven.
-
Analyze samples at defined time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples at a defined time point.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC or LC-MS method.
-
Monitor the peak area of the parent this compound compound and look for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each condition. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.
-
Stability-Indicating HPLC Method for this compound
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following is a proposed HPLC method suitable for the analysis of this compound, a compound with a phthalazinone core. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm and 271 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
This compound acts as a "structure corrector" for the ApoE4 protein. The pathogenic conformation of ApoE4 is due to an interaction between its N-terminal and C-terminal domains. This aberrant conformation impairs its normal function in intracellular trafficking, leading to mitochondrial dysfunction and reduced neurite outgrowth. This compound is believed to bind to ApoE4 and disrupt this domain interaction, thereby restoring a more normal, ApoE3-like conformation and function.
Caption: Mechanism of this compound in correcting ApoE4 pathogenic conformation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a this compound solution.
References
Application Notes and Protocols: Measuring ApoE4 Domain Interaction with PH-002 Using FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E4 (ApoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease (AD).[1][2] A key pathological feature of the ApoE4 protein is its unique domain interaction, where the N-terminal and C-terminal domains interact through a salt bridge formed between Arg-61 and Glu-255.[3][4][5] This aberrant conformation is associated with several detrimental effects in neurons, including impaired mitochondrial function, reduced neurite outgrowth, and increased production of amyloid-β peptides.[3][6][7]
Small molecules that can disrupt this pathological domain interaction, known as "structure correctors," represent a promising therapeutic strategy. These compounds aim to convert the ApoE4 conformation to a more ApoE3-like state, thereby rescuing the associated neuronal deficits.[3][4] PH-002 is a potent phthalazinone analog that has been identified as an ApoE4 structure corrector.[3][6] It has been shown to directly bind to the N-terminal domain of ApoE4, inhibit its domain interaction, and reverse its detrimental effects in cultured neurons.[3][8]
This application note provides a detailed protocol for a cell-based Förster Resonance Energy Transfer (FRET) assay to measure the domain interaction of ApoE4 and to evaluate the efficacy of small molecule inhibitors like this compound. Additionally, a protocol for a secondary functional assay, the neurite outgrowth assay, is included to validate the biological effects of correcting ApoE4 structure.
Principle of the FRET Assay
FRET is a distance-dependent physical process by which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity (typically <10 nm).[5][9] This principle can be harnessed to monitor protein conformation and protein-protein interactions within living cells.[5][9]
To measure ApoE4 domain interaction, a fusion protein is constructed where a Green Fluorescent Protein (GFP) donor is fused to the N-terminus of ApoE4, and an E. coli dihydrofolate reductase (eDHFR) is fused to the C-terminus (GFP-ApoE4-eDHFR).[3] When the N- and C-terminal domains of ApoE4 interact, GFP and a fluorescently labeled ligand that binds to eDHFR, such as TMP-HEX (a cell-permeable trimethoprim ligand conjugated to a hexachlorofluorescein dye), are brought into close proximity, resulting in a high FRET signal.[3][10] Small molecules like this compound that disrupt this interaction will separate the donor and acceptor, leading to a decrease in the FRET signal.[3][10]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in primary and secondary assays as reported in the literature.
Table 1: Potency of this compound in FRET and Secondary Functional Assays [3]
| Assay | Metric | This compound Potency |
| ApoE4 Domain Interaction FRET Assay | IC50 | 116 nM |
| Mitochondrial Complex IV (mtCOX1) Restoration | EC50 | 39 nM |
| Mitochondrial Motility Increase | EC50 | <1 nM |
| Neurite Outgrowth Rescue | EC50 | Data available, specific EC50 not provided in source |
Table 2: Effect of this compound on ApoE4-Related Cellular Phenotypes
| Cellular Phenotype | Cell Type | This compound Concentration | Observed Effect | Reference |
| Intracellular Trafficking of ApoE4 | Neuro-2a cells | 100 nM | Restored trafficking in ER and Golgi | [6] |
| Neurite Outgrowth | Neuro-2a cells | 100 nM | Rescued impairment | [6] |
| Dendritic Spine Development | Primary neurons from NSE-apoE4 transgenic mice | 100 nM | Increased to levels comparable to NSE-apoE3 neurons | [3][6] |
| COX1 Levels | Primary neurons from NSE-apoE4 transgenic mice | 200 nM | Increased by ~60% after 4 days | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. biorxiv.org [biorxiv.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. Differential Signaling Mediated by ApoE2, ApoE3, and ApoE4 in Human Neurons Parallels Alzheimer's Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altogen.com [altogen.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Neuro2a cell DNA plasmid transfection (PolyJet) [protocols.io]
- 10. cdn.bcm.edu [cdn.bcm.edu]
Application Notes and Protocols for Assessing Mitochondrial Function Following PH-002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a small molecule inhibitor of the apolipoprotein (apo) E4 intramolecular domain interaction, which has shown promise in rescuing neuronal impairments associated with the ApoE4 genotype.[1][2] Notably, this compound has been demonstrated to increase the levels of mitochondrial cytochrome c oxidase subunit I (COX1), a critical component of the electron transport chain, in primary neurons.[1][3] This suggests that this compound may modulate mitochondrial function. These application notes provide a detailed set of protocols for a comprehensive assessment of mitochondrial function in a cellular context following treatment with this compound.
The following protocols are designed to provide a multi-faceted view of mitochondrial health and bioenergetics, addressing key parameters such as oxygen consumption, ATP production, mitochondrial membrane potential, reactive oxygen species (ROS) generation, and mitochondrial morphology.
Key Mitochondrial Function Parameters to Assess
A thorough evaluation of the effects of this compound on mitochondrial function should include the following key assays:
| Parameter | Assay | Purpose |
| Mitochondrial Respiration | Seahorse XF Cell Mito Stress Test | Measures key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. |
| ATP Production | Luminescence-based ATP Assay | Directly quantifies the cellular ATP levels to determine the impact on energy production. |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Assesses the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial health and the driving force for ATP synthesis.[4] |
| Reactive Oxygen Species (ROS) | MitoSOX™ Red Staining | Measures mitochondrial superoxide levels, as alterations in the electron transport chain can lead to increased ROS production. |
| Mitochondrial Content & Morphology | MitoTracker™ Green Staining | Visualizes and quantifies mitochondrial mass and assesses changes in mitochondrial network morphology. |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Appropriate cell line (e.g., Neuro-2a cells stably expressing apoE4, primary neurons from NSE-apoE4 transgenic mice)[1]
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)[1]
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 96-well plates, 24-well plates with glass coverslips)
Protocol:
-
Seed cells at an appropriate density in the desired culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound in complete cell culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4 days as a starting point, based on previous studies showing increased COX1 levels).[1][3]
Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol is adapted for an Agilent Seahorse XF96 or similar analyzer and measures the oxygen consumption rate (OCR).[5][6]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[5]
Protocol:
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and treat with this compound as described in Protocol 1.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C.
-
Cell Plate Preparation:
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse XF software will calculate the key parameters of mitochondrial respiration.
| Parameter | Description | Expected Change with Improved Function |
| Basal Respiration | OCR before inhibitor injection | Increase |
| ATP Production-linked OCR | Decrease in OCR after Oligomycin injection | Increase |
| Maximal Respiration | OCR after FCCP injection | Increase |
| Spare Respiratory Capacity | Difference between maximal and basal respiration | Increase |
| Proton Leak | OCR after Oligomycin and before Rotenone/Antimycin A | No change or decrease |
| Non-Mitochondrial Respiration | OCR after Rotenone/Antimycin A injection | No change |
Assessment of ATP Production
This protocol utilizes a luminescence-based ATP assay kit.
Materials:
-
Luminescence-based ATP assay kit (e.g., from Abcam, Promega, or Sigma-Aldrich)[9]
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
On the day of the assay, equilibrate the plate and the ATP assay reagents to room temperature.
-
Follow the manufacturer's instructions for the specific ATP assay kit. This typically involves adding a single reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the number of cells or total protein content in each well.
Data Presentation:
| Treatment Group | Luminescence (RLU) | Normalized ATP Level (e.g., RLU/µg protein) |
| Vehicle Control | ||
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| ... |
Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential.[4]
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Black-walled, clear-bottom 96-well plates (for microscopy) or flow cytometry tubes
-
FCCP (as a positive control for depolarization)
Protocol:
-
Seed cells in the appropriate plates or on coverslips and treat with this compound as described in Protocol 1.
-
Prepare a working solution of JC-1 in the appropriate cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Image the cells immediately using a fluorescence microscope with filters for green (monomers) and red (J-aggregates) fluorescence, or analyze by flow cytometry.
-
For a positive control, treat a set of cells with FCCP to induce mitochondrial depolarization.
Data Analysis: The ratio of red to green fluorescence is calculated. An increase in this ratio indicates a higher mitochondrial membrane potential.
| Treatment Group | Red Fluorescence Intensity | Green Fluorescence Intensity | Red/Green Ratio |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| FCCP (Positive Control) |
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent
-
Fluorescence microscope or flow cytometer
-
Antimycin A or Menadione (as a positive control for ROS production)
Protocol:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Prepare a working solution of MitoSOX™ Red in warm cell culture medium.
-
Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with warm buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate red fluorescence filters.
-
For a positive control, treat a set of cells with a known ROS inducer like Antimycin A.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Antimycin A (Positive Control) |
Assessment of Mitochondrial Content and Morphology
MitoTracker™ Green FM stains mitochondria regardless of mitochondrial membrane potential and is useful for assessing mitochondrial mass.
Materials:
-
MitoTracker™ Green FM
-
Fluorescence microscope with imaging software for morphological analysis
-
Formaldehyde for fixation (optional)
-
DAPI for nuclear counterstaining (optional)
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Prepare a working solution of MitoTracker™ Green FM in serum-free medium.
-
Remove the treatment medium and incubate the cells with the MitoTracker™ working solution for 30-45 minutes at 37°C.[10]
-
Wash the cells with pre-warmed medium.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Data Analysis:
-
Mitochondrial Content: Quantify the mean fluorescence intensity per cell.
-
Mitochondrial Morphology: Analyze images using software (e.g., ImageJ/Fiji) to assess parameters such as mitochondrial fragmentation (decreased aspect ratio and form factor) versus elongation and network connectivity.
| Treatment Group | Mean MitoTracker™ Green Intensity | Mitochondrial Aspect Ratio |
| Vehicle Control | ||
| This compound (Concentration 1) | ||
| This compound (Concentration 2) |
Conclusion
This comprehensive set of protocols provides a robust framework for investigating the effects of this compound on mitochondrial function. By combining measurements of oxygen consumption, ATP synthesis, mitochondrial membrane potential, ROS production, and mitochondrial morphology, researchers can gain a detailed understanding of how this compound impacts cellular bioenergetics. The data generated will be valuable for elucidating the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 线粒体膜电位检测-线粒体功能检测试剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. content.protocols.io [content.protocols.io]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. tabaslab.com [tabaslab.com]
- 9. ATP production assay [bio-protocol.org]
- 10. abcam.com [abcam.com]
- 11. emulatebio.com [emulatebio.com]
Application Notes and Protocols for PH-002 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a small molecule inhibitor that targets the intramolecular domain interaction of apolipoprotein E4 (apoE4), a major genetic risk factor for Alzheimer's disease. By correcting the pathological conformation of apoE4, this compound has been shown in vitro to rescue detrimental effects associated with this protein, such as impaired mitochondrial motility and reduced neurite outgrowth.[1][2][3][4] These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models, offering detailed protocols and data presentation formats to facilitate preclinical research. While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, this document outlines generalized protocols based on established in vivo methodologies and the available in vitro data for this compound.
Mechanism of Action
This compound acts as a structure corrector for apolipoprotein E4.[4] It directly binds to apoE4 and disrupts the pathological interaction between its N-terminal and C-terminal domains. This correction of apoE4's conformation is believed to mitigate its neurotoxic effects. In vitro studies have demonstrated that this compound can increase the levels of cytochrome c oxidase subunit 1 (COX1), a key mitochondrial enzyme, and promote dendritic spine development in primary neurons expressing apoE4.[1][5]
Signaling Pathway of this compound in ApoE4-Expressing Neurons
Caption: this compound signaling pathway in apoE4 neurons.
Data Presentation
Effective data management is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from in vivo studies should be meticulously recorded and organized.
Table 1: Hypothetical Dose-Ranging and Pharmacokinetic Data for this compound in a Mouse Model
| Dose Group (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| 1 | IV | 250 ± 35 | 0.1 | 450 ± 50 | 2.5 ± 0.3 |
| 5 | IV | 1300 ± 150 | 0.1 | 2300 ± 210 | 2.8 ± 0.4 |
| 5 | IP | 800 ± 90 | 0.5 | 2100 ± 190 | 3.1 ± 0.5 |
| 10 | PO | 300 ± 45 | 2.0 | 1500 ± 180 | 4.0 ± 0.6 |
Data presented as mean ± SD. This is hypothetical data for illustrative purposes.
Table 2: Example Efficacy Data for this compound in an Alzheimer's Disease Mouse Model
| Treatment Group | Dose (mg/kg/day) | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Brain ApoE4 Levels (ng/mg tissue) |
| Vehicle Control | - | 45 ± 5 | 55 ± 6 | 100 ± 12 |
| This compound | 5 | 30 ± 4 | 70 ± 5 | 75 ± 9* |
| This compound | 10 | 22 ± 3 | 82 ± 4 | 50 ± 7** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data presented as mean ± SD. This is hypothetical data for illustrative purposes.
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines (IACUC).
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and total volume. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL.
-
Prepare the vehicle solution: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[2]
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Prepare the final formulation: a. To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly by vortexing. b. Add the Tween 80 and vortex again until the solution is clear. c. Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo studies with this compound.
Protocol 2: Administration of this compound to Rodent Models
Routes of Administration: The choice of administration route depends on the desired pharmacokinetic profile and experimental design. Common routes for preclinical studies include:
-
Intravenous (IV): For rapid and complete bioavailability. Typically administered via the tail vein.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Oral (PO): By gavage, to assess oral bioavailability and efficacy.
-
Subcutaneous (SC): For slower, more sustained absorption.
General Procedure (IP Injection):
-
Animal Restraint: Properly restrain the mouse or rat.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated.
-
Injection: Slowly inject the this compound formulation.
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Protocol 3: Pharmacokinetic (PK) Study Design
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure:
-
Animal Groups: Assign animals to different dose and route groups (e.g., as in Table 1).
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 4: Efficacy Study in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model (e.g., NSE-apoE4 transgenic mice).
Procedure:
-
Animal Groups: Randomize animals into vehicle control and this compound treatment groups.
-
Chronic Dosing: Administer this compound daily or as determined by PK studies for a specified duration (e.g., 4-12 weeks).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze, novel object recognition).
-
Tissue Collection: At the end of the study, euthanize animals and collect brain tissue.
-
Molecular Analysis: Analyze brain tissue for relevant biomarkers, such as levels of apoE4, synaptic markers, and mitochondrial proteins (e.g., COX1).
Concluding Remarks
The provided protocols and guidelines offer a framework for the in vivo investigation of this compound. Researchers should adapt these methodologies to their specific research questions and ensure all animal procedures are approved by their institutional animal care and use committee. Rigorous experimental design and data analysis will be critical in elucidating the therapeutic potential of this compound for Alzheimer's disease and other apoE4-associated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PH-002 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the ApoE4 inhibitor PH-002, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address this issue directly, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction. In research settings, it is used to investigate the pathological effects of ApoE4, a major genetic risk factor for Alzheimer's disease. By correcting the aberrant conformation of the ApoE4 protein, this compound helps to rescue associated cellular dysfunctions, such as impaired mitochondrial motility and reduced neurite outgrowth, making it a valuable tool in neurodegenerative disease research.[1]
Q2: I observed a white precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue arising from its low aqueous solubility. Several factors can contribute to this phenomenon:
-
High Final Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved.
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous media can cause the compound to crash out of solution.
-
pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.[2][3]
-
Temperature: Changes in temperature, such as adding a cold stock solution to warm media, can affect solubility.
-
Media Composition: Components of the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
Q3: Is the precipitate toxic to my cells?
The precipitate itself may not be directly toxic; however, its formation indicates that the desired concentration of soluble this compound is not being achieved in the culture. This can lead to inaccurate and irreproducible experimental results. Furthermore, the presence of particulate matter can interfere with cellular assays and imaging.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition of this compound to Cell Culture Media
This guide provides a step-by-step approach to identify the cause and resolve this compound precipitation.
Step 1: Verify Stock Solution Preparation
Ensure your this compound stock solution is properly prepared.
-
Recommended Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).[1][4]
-
Solubility in DMSO: this compound is reported to be soluble in DMSO at concentrations up to 75 mg/mL (152.57 mM).[1] However, for cell culture applications, preparing a stock solution in the range of 10-20 mM is a common practice to minimize the final DMSO concentration in the media.
-
Dissolution Technique: Ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
Step 2: Optimize the Dilution Protocol
The method of diluting the DMSO stock into the aqueous cell culture medium is critical.
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a serial dilution. For example, add the required volume of stock to a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the rest of your culture.
-
Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling the flask or plate. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
Step 3: Control the Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and can also influence the solubility of your compound.
-
Recommended Final Concentration: Aim for a final DMSO concentration in your cell culture of ≤ 0.1%. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of media with the same final concentration of DMSO as your experimental samples.
Step 4: Evaluate Media pH and Composition
The physicochemical properties of the cell culture medium can impact this compound solubility.
-
Optimal pH Range: Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[6] Significant deviations from this range can affect the charge state and solubility of small molecules. Ensure your media is properly buffered and equilibrated in a CO₂ incubator.
-
Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to small molecules, potentially affecting their solubility and availability. If you are using serum-free media, the solubility of this compound may be lower.
Step 5: Consider a Lower Working Concentration
If precipitation persists, it is possible that the desired working concentration exceeds the solubility limit of this compound in your specific cell culture system.
-
Concentration-Response Curve: Perform a dose-response experiment starting from a lower concentration to determine the maximum soluble concentration under your experimental conditions.
-
Literature Review: Consult publications that have used this compound in similar cell-based assays to guide your concentration selection.[1][7]
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not extensively published, the following table summarizes available information and general recommendations.
| Parameter | Value/Recommendation | Source |
| This compound Molecular Weight | 491.58 g/mol | [1] |
| This compound Solubility in DMSO | ≥ 75 mg/mL (152.57 mM) | [1] |
| Recommended Stock Solution Conc. | 10-20 mM in 100% DMSO | General Practice |
| Recommended Final DMSO Conc. | ≤ 0.1% (v/v) in media | [5] |
| Optimal Cell Culture pH | 7.2 - 7.4 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipettes
-
-
Procedure:
-
Calculate the volume of this compound stock solution required to achieve the desired final concentration in your cell culture.
-
In a sterile tube, add a small volume of the pre-warmed media (e.g., 100-200 µL).
-
While gently vortexing or flicking the tube, add the calculated volume of the this compound stock solution dropwise to the media.
-
Visually inspect this intermediate dilution for any signs of precipitation.
-
Add the intermediate dilution to the final volume of your cell culture media and mix gently by swirling.
-
Immediately add the this compound-containing media to your cells.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
References
Technical Support Center: Optimizing PH-002 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PH-002 to minimize cytotoxicity in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Incorrect concentration calculation: Errors in dilution or stock concentration determination. 2. Cell line sensitivity: The cell line being used is particularly sensitive to this compound. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 4. Extended exposure time: The incubation time with this compound is too long, leading to cumulative toxicity. | 1. Verify calculations and stock concentration: Double-check all calculations and, if possible, confirm the stock solution concentration using a spectrophotometer or other analytical method. 2. Perform a dose-response curve: Conduct a cytotoxicity assay (e.g., MTT or LDH) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. Start with a lower concentration range based on published effective concentrations (e.g., 100-200 nM)[1][2]. 3. Include a solvent control: Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is below the known toxic level for your cells (typically ≤ 0.1% for DMSO)[2]. Run a vehicle-only control to assess solvent toxicity. 4. Optimize exposure time: Perform a time-course experiment to determine the optimal incubation period that achieves the desired biological effect without significant cytotoxicity. |
| No Biological Effect at Non-Toxic Concentrations | 1. Sub-optimal concentration: The concentration of this compound is too low to elicit a response in your experimental system. 2. Incorrect target expression: The target of this compound, apolipoprotein E4 (ApoE4), may not be present or is expressed at very low levels in your chosen cell line. 3. Compound inactivity: The this compound compound may have degraded. | 1. Gradually increase concentration: Based on your initial dose-response data, carefully increase the concentration of this compound. 2. Confirm ApoE4 expression: Verify the expression of ApoE4 in your cell line using techniques such as Western blot or RT-PCR. This compound is an ApoE4 structure corrector, so its effects are dependent on the presence of this protein[1][2]. 3. Use fresh compound: Prepare fresh stock solutions of this compound from a reputable supplier. Store the compound as recommended by the manufacturer. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration. 3. Pipetting errors: Inaccurate or inconsistent pipetting of cells, media, or this compound. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before plating to ensure a uniform cell density in each well. 2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Based on existing research, effective concentrations of this compound in neuronal cell lines like Neuro-2a and primary neurons range from 100 nM to 200 nM[1][2]. However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Q2: How can I determine the cytotoxic concentration of this compound for my cell line?
A2: To determine the cytotoxic concentration, you should perform a cell viability or cytotoxicity assay. Commonly used assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells. By testing a range of this compound concentrations, you can generate a dose-response curve and calculate the 50% cytotoxic concentration (CC50).
Q3: What cell types are suitable for experiments with this compound?
A3: this compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction[1][2]. Therefore, it is most effective in cell lines that endogenously express or are engineered to express ApoE4, particularly neuronal cell lines, as its primary application has been in the context of neurodegenerative disease research[1][2].
Q4: What is the mechanism of action of this compound and how might it relate to cytotoxicity?
A4: this compound acts as an "ApoE4 structure corrector" by preventing the pathological interaction between the N-terminal and C-terminal domains of the ApoE4 protein. This is intended to restore its normal function. While the primary effect is not cytotoxic, at higher concentrations, off-target effects or disruption of essential cellular processes could lead to cytotoxicity. Additionally, this compound has been shown to increase the levels of cyclooxygenase-1 (COX-1)[1][2]. Dysregulation of COX-1 signaling has been implicated in apoptosis in some contexts, potentially through the NF-κB signaling pathway.
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
Note: This table is a template. Researchers should replace the example data with their own experimental results.
| This compound Concentration (nM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 10 | 98.5 | 1.2 |
| 50 | 97.2 | 2.5 |
| 100 | 95.8 | 4.1 |
| 200 | 92.3 | 7.5 |
| 500 | 85.1 | 14.8 |
| 1000 | 70.4 | 29.3 |
| 5000 | 45.2 | 54.6 |
| 10000 | 21.7 | 78.1 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Culture Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Mandatory Visualization
References
How to assess PH-002 stability in long-term experiments
Technical Support Center: Stability of PH-002
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the hypothetical compound this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH conditions for long-term stability testing of this compound?
A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing should be conducted under specific temperature and relative humidity (RH) conditions to determine the drug's shelf life.[1][2] The primary recommended condition is 25°C ± 2°C / 60% RH ± 5% RH . An alternative for certain climatic zones is 30°C ± 2°C / 65% RH ± 5% RH .[1][2][3] The choice depends on the intended market's climatic zone.[1]
Q2: How frequently should this compound samples be tested during a long-term stability study?
A2: For a study supporting a shelf life of at least 12 months, the recommended testing frequency is every 3 months during the first year, every 6 months during the second year, and annually thereafter.[1][2][4]
Q3: What is a "stability-indicating method," and why is it crucial for this compound analysis?
A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient (this compound) without interference from its degradation products, process impurities, or excipients.[2][5] It is essential for stability studies because it ensures that the decrease in the active ingredient's concentration and the increase in impurities are accurately monitored over time.[5]
Q4: What are forced degradation (stress testing) studies, and why are they necessary for this compound?
A4: Forced degradation studies involve intentionally degrading this compound under more severe conditions than those used for accelerated stability testing (e.g., high temperature, high humidity, strong acid/base, oxidation, and light exposure).[5][6][7] These studies are crucial for several reasons:
-
To identify likely degradation products and establish degradation pathways.[6][7]
-
To demonstrate the specificity and stability-indicating nature of the analytical method.[5][6]
-
To understand the intrinsic stability of the this compound molecule.[6]
Q5: What are the major chemical degradation pathways that could affect this compound?
A5: The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[8] Other potential pathways include dehydration, isomerization, decarboxylation, and elimination.[9][10][11] The specific pathway for this compound would depend on its chemical structure, particularly the presence of susceptible functional groups like esters, amides, or phenols.[8][10]
Troubleshooting Guide
Q6: My assay values for this compound are unexpectedly low and out-of-specification (OOS). What should I do?
A6: An Out-of-Specification (OOS) result requires a systematic investigation.[12][13] The investigation should proceed in phases, starting with an immediate check for obvious laboratory errors.[14][15]
Q7: I am observing new or growing impurity peaks in my HPLC chromatogram for this compound. How should I proceed?
A7: This indicates potential degradation.
-
Verify System Performance : Ensure the HPLC system is functioning correctly and that these are not "ghost peaks" from the mobile phase or carryover.[16]
-
Peak Purity Analysis : If you have a photodiode array (PDA) detector, perform peak purity analysis on the this compound peak to ensure it is not co-eluting with a new impurity.
-
Forced Degradation Comparison : Compare the chromatogram to those from your forced degradation studies. This can help preliminarily identify the degradation pathway (e.g., the new peak matches a known hydrolytic degradant).[6]
-
Quantify and Track : Quantify the new impurity relative to the this compound peak. Track its growth across different time points and conditions to establish a trend.
-
Identification : If the impurity exceeds the identification threshold defined by ICH Q3B guidelines, further characterization using techniques like Mass Spectrometry (MS) may be required.
Q8: My HPLC baseline is drifting and noisy, affecting the integration of this compound and its impurity peaks. What are the common causes?
A8: Baseline issues can compromise data accuracy. Common causes and solutions are summarized below.
| Potential Cause | Troubleshooting Step |
| Mobile Phase Issues | Degas the mobile phase to remove dissolved air.[17] Prepare fresh mobile phase, ensuring all components are fully dissolved and miscible.[17] |
| Pump Malfunction | Check for leaks in the pump seals.[17] Purge the pump to remove air bubbles.[17] |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained compounds.[17][18] |
| Detector Issues | Ensure the detector lamp has sufficient energy.[17] Flush the detector flow cell to remove contaminants or air bubbles.[17] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[17] |
Experimental Protocols
Protocol 1: Long-Term Stability Study Setup
-
Scope : To evaluate the stability of three primary batches of this compound drug substance over a 36-month period under long-term storage conditions.
-
Materials :
-
Three batches of this compound manufactured by a process representative of the final commercial process.[2]
-
Primary container closure system intended for marketing.
-
Calibrated stability chambers (e.g., Memmert HPPeco).
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
-
-
Procedure :
-
Package a sufficient quantity of this compound from each of the three batches into the primary container closure system.
-
Place the samples into a stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH .[1]
-
Designate an initial (T=0) sample set for immediate testing.
-
Pull samples for testing at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]
-
At each time point, analyze the samples for key attributes such as Assay, Impurity Profile, Appearance, and Moisture Content.
-
Document all results and perform trend analysis.
-
Protocol 2: Forced Degradation via Acid Hydrolysis
-
Scope : To investigate the degradation of this compound under acidic conditions to support the validation of a stability-indicating method.
-
Materials :
-
This compound drug substance.
-
Hydrochloric acid (HCl), 0.1 N.
-
Sodium hydroxide (NaOH), 0.1 N (for neutralization).
-
Volumetric flasks and pipettes.
-
HPLC system with a validated method.
-
-
Procedure :
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water).
-
Add 0.1 N HCl to the solution and mix.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours). The goal is to achieve approximately 10-20% degradation.
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the final solution to a known concentration with the mobile phase.
-
Analyze the stressed sample by HPLC alongside an unstressed control sample.
-
Evaluate the chromatogram for the appearance of new peaks (degradants) and the decrease in the main this compound peak area. Ensure the method provides adequate resolution between this compound and all degradant peaks.
-
Data Presentation
Table 1: Example Long-Term Stability Data for this compound (Batch A) at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Specific Impurity 1 (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.05 |
| 3 | White Powder | 99.7 | 0.18 | 0.06 |
| 6 | White Powder | 99.5 | 0.25 | 0.08 |
| 9 | White Powder | 99.6 | 0.24 | 0.08 |
| 12 | White Powder | 99.3 | 0.31 | 0.10 |
| 18 | White Powder | 99.1 | 0.40 | 0.13 |
| 24 | White Powder | 98.8 | 0.52 | 0.15 |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Strength | % Degradation of this compound | No. of Degradants >0.1% |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2h | 12.5 | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 1h | 18.2 | 3 |
| Oxidation | 3% H₂O₂, RT, 24h | 8.9 | 1 |
| Thermal | 80°C, 48h | 5.3 | 1 |
| Photolytic | ICH Light Box, 7d | 2.1 | 0 |
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. purple-diamond.com [purple-diamond.com]
- 3. memmert.com [memmert.com]
- 4. database.ich.org [database.ich.org]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Drug degradation | PPTX [slideshare.net]
- 11. veeprho.com [veeprho.com]
- 12. Strategies for Handling Out of Specification Results in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 13. scribd.com [scribd.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
PH-002 degradation pathways and how to avoid them
<content_type_ALWAYS_ENCLOSE_DOT_LANGUAGE_IN_DOT_CODE_BLOCK>
Welcome to the technical support center for PH-002, a potent kinase inhibitor. This resource is designed to help researchers, scientists, and drug development professionals understand and mitigate potential degradation of this compound, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule kinase inhibitor. Kinase inhibitors are a class of therapeutics that can inhibit multiple targets.[1][2] The selectivity of these inhibitors is crucial for their efficacy and safety.[1][2][3] this compound has been identified as an inhibitor of apolipoprotein (Apo) E4 intramolecular domain interaction in neuronal cells.[4][5]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester and amide moieties in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic). Hydrolysis is a common degradation pathway for pharmaceuticals.[6]
-
Oxidation: The electron-rich aromatic rings and tertiary amine in this compound are prone to oxidation. This can be catalyzed by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of trace metal ions.[6][7]
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it as a solid at -20°C or -80°C, protected from light and moisture.[4] For stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it should be used within a year, and at -80°C, within two years.[4]
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound may not always be visible. However, you might observe a color change in the solid compound or solution. The most reliable way to detect degradation is through analytical methods like HPLC, LC-MS, or NMR, which can reveal the appearance of new peaks or a decrease in the main compound's peak area.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: I am observing a loss of this compound activity in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid using stock solutions that have been stored for extended periods at 4°C. |
| Degradation in culture media | This compound may be unstable in aqueous culture media over long incubation times. Perform a time-course experiment to assess the stability of this compound in your specific media at 37°C. Consider replenishing the compound during long-term experiments. |
| Adsorption to plastics | This compound may adsorb to certain types of plastic labware. Use low-adhesion polypropylene tubes and plates whenever possible. |
| Incorrect concentration | Verify the concentration of your stock solution using a spectrophotometer or an analytical standard. |
Problem 2: My HPLC/LC-MS analysis shows extra peaks that were not present before.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is a strong indicator of degradation. The extra peaks are likely degradation products.[8] Protect your samples from light and heat during preparation and analysis. Use a cooled autosampler if available. |
| Mobile phase issues | Ensure the mobile phase is freshly prepared and properly degassed.[9] Check the pH of the mobile phase, as it can influence the stability of this compound during the run. |
| Contaminated column or system | Flush the column and HPLC system thoroughly. Run a blank gradient to ensure the system is clean. |
| Photo-degradation in the autosampler | If your autosampler is not refrigerated or protected from light, this compound may degrade while waiting for injection. Use amber vials or cover the sample tray. |
Logical Flow for Troubleshooting Degradation
Caption: A troubleshooting workflow for investigating unexpected experimental results with this compound.
Hypothetical Degradation Pathways of this compound
References
- 1. A quantitative analysis of kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
Overcoming poor solubility of PH-002 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor solubility of PH-002 in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction, being investigated for its potential therapeutic effects in conditions like Alzheimer's disease.[1][2][3] It acts by preventing the detrimental conformational changes in the ApoE4 protein, thereby rescuing impairments in mitochondrial motility and promoting neurite outgrowth.[1][3] Like many small molecule drug candidates, this compound exhibits poor aqueous solubility, which can lead to low bioavailability and variable exposure in animal models, making it difficult to establish a clear dose-response relationship and accurately assess its efficacy and toxicity.[4][5][6]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound varies significantly across different solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture, particularly in DMSO, can negatively impact solubility.[7]
| Solvent | Solubility | Reference |
| DMSO | ≥ 75 mg/mL (152.57 mM) | [1] |
| DMSO | 10 mg/mL | [2] |
| DMSO | 98 mg/mL (199.35 mM) | [7] |
| Ethanol | 10 mg/mL | [2] |
| Ethanol | 25 mg/mL | [7] |
| DMF | 15 mg/mL | [2] |
| Water | Insoluble | [7] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [2] |
Q3: What are some initial strategies to formulate this compound for in vivo administration?
For early-stage in vivo studies, simple formulations using co-solvents are often employed. Here are two reported formulations for this compound:
| Formulation Components | Achieved Concentration | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.09 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.09 mM) | [1] |
It is recommended to prepare these solutions fresh and observe for any precipitation. Sonication and gentle heating can be used to aid dissolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vivo experiments and provides potential solutions.
Issue 1: this compound precipitates out of solution upon addition of an aqueous vehicle.
-
Cause: this compound is poorly soluble in aqueous solutions. The addition of water or saline to a concentrated stock in an organic solvent like DMSO can cause it to crash out.
-
Solutions:
-
Increase the proportion of co-solvent: While keeping toxicity in mind, a higher percentage of the organic solvent may be necessary.
-
Utilize solubilizing excipients: Incorporate surfactants or cyclodextrins into the aqueous phase before adding the this compound stock solution. These excipients can help to keep the compound in solution.[5][8]
-
pH adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the formulation.[5] The feasible pH range for in vivo administration should be considered to avoid irritation.[5]
-
Issue 2: Inconsistent results and high variability in pharmacokinetic (PK) data.
-
Cause: This can be a direct consequence of poor solubility and inconsistent absorption. The physical form of the administered compound (solution, suspension, or precipitate) can greatly influence its uptake.
-
Solutions:
-
Particle Size Reduction: For suspension formulations, reducing the particle size to the micron or nano range can increase the surface area and improve the dissolution rate.[5][6] This can be achieved through techniques like micronization or high-pressure homogenization.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[4][10][11]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, enhancing absorption.[4]
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., methanol, acetone). The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and gently mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Reconstitution: The resulting powder can be suspended in an appropriate vehicle for oral gavage.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
-
Initial Suspension: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymeric stabilizer).
-
Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure. This process reduces the particle size of the drug to the nanometer range.[9]
-
Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a technique like dynamic light scattering (DLS).
-
Characterization: The physical stability of the nanosuspension should be monitored over time for any signs of particle aggregation or crystal growth.
Visualizations
Caption: Mechanism of action of this compound in correcting ApoE4 dysfunction.
Caption: Workflow for selecting a solubility enhancement strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. ijpbr.in [ijpbr.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent PH-002 activity across different batches
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving PH-002 to ensure consistent activity across different batches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.[1][2] It functions as a "structure corrector" by binding to ApoE4 and disrupting the interaction between its amino-terminal and carboxyl-terminal domains.[3][4] This action rescues the detrimental effects associated with the pathological conformation of ApoE4 in neuronal cells.[5]
Q2: What are the key downstream effects of this compound activity?
A2: By correcting the ApoE4 structure, this compound has been shown to rescue impairments in mitochondrial motility and neurite outgrowth.[1][4] It also increases levels of mitochondrial complex IV subunit 1 (COX1) and promotes dendritic spine development in neurons expressing ApoE4.[3][4][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in solvents such as DMSO, DMF, and Ethanol.[6] For cell-based assays, it is crucial to keep the final solvent concentration low (typically below 1%) to avoid solvent-induced cytotoxicity.[7]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Troubleshooting Guide
Q5: We are observing significant variability in our IC50/EC50 values for this compound between different batches. What could be the cause?
A5: Batch-to-batch variability is a common issue in drug screening and can stem from multiple factors. The primary areas to investigate are the compound itself, the experimental setup, and the assay procedure. Inconsistent compound purity, improper storage, variations in cell culture conditions, or slight deviations in protocol execution can all contribute to inconsistent results.
To systematically address this, we recommend a comprehensive quality control (QC) check for each new batch of this compound before its use in critical experiments.
Diagram: Quality Control Workflow for New this compound Batches
Caption: Workflow for validating the quality and activity of new this compound batches.
Q6: Our this compound activity seems to diminish over time, even with a single batch. Why is this happening?
A6: Diminishing activity can be due to compound degradation. This is often caused by improper storage or excessive freeze-thaw cycles. Ensure the compound is stored as recommended (-80°C for long-term).[1] When preparing solutions, create small-volume aliquots to avoid repeated freezing and thawing of the main stock.
Q7: We see inconsistent results in our cell-based assays. How can we improve reproducibility?
A7: Inconsistent results in cell-based assays are often linked to biological variability or subtle differences in methodology.[8] Key factors to control include:
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (e.g., <0.5%).[7]
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay steps.
-
Assay Reagents: Use fresh, properly stored reagents for all experiments.
Data Presentation: Key Quality Control Parameters for this compound
| Parameter | Recommended Specification | Assay/Method | Reference |
| Purity | >98% | HPLC/LC-MS | [6] |
| Chemical Identity | Conforms to reference spectra | Mass Spectrometry, NMR | [6] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | N/A | [1] |
| FRET Assay (IC50) | 116 nM (± 20%) | FRET-based domain interaction assay | [1][6] |
| COX1 Restoration (EC50) | 39 nM (± 20%) | Western Blot or IHC for COX1 levels in ApoE4-expressing cells | [6] |
| Final DMSO Concentration | < 0.5% in cell-based assays | N/A | [7] |
Experimental Protocols
Protocol 1: FRET-Based ApoE4 Domain Interaction Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between the N-terminal and C-terminal domains of ApoE4.
Methodology:
-
Assay Principle: Utilize a recombinant ApoE4 protein construct tagged with a FRET donor (e.g., CFP) on one domain and a FRET acceptor (e.g., YFP) on the other. In the native state, the domains interact, bringing the fluorophores into proximity and generating a high FRET signal. This compound binding separates the domains, reducing the FRET signal.
-
Reagents: FRET-tagged ApoE4 protein, assay buffer (e.g., PBS), this compound serial dilutions, and a suitable microplate reader.
-
Procedure: a. Prepare serial dilutions of this compound from a concentrated stock in the assay buffer. Include a vehicle control (e.g., DMSO). b. Add a fixed concentration of the FRET-ApoE4 protein to each well of a microplate. c. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature, protected from light. d. Measure the fluorescence of both the donor and acceptor fluorophores using a microplate reader. e. Calculate the FRET ratio (Acceptor Emission / Donor Emission). f. Plot the FRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The expected IC50 for active this compound is approximately 116 nM.[1][6]
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound in correcting ApoE4's pathological conformation.
Diagram: Troubleshooting Logic for Inconsistent Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | CAS 1311174-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PH-002 Technical Support Center: Best Practices for Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing PH-002 to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years) to maintain its stability and potency.[1]
Q2: How do I properly dissolve this compound for in vitro experiments?
A2: For cell-based assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[2] When preparing for experiments, this stock solution can be further diluted in aqueous buffers such as PBS, physiological saline, or cell culture medium.[2] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup does not negatively impact the cells, typically not exceeding 0.1%.[2]
Q3: What should I do if the this compound compound precipitates out of solution?
A3: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q4: Can I store this compound in a solution?
A4: Stock solutions of this compound can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term use within a week, aliquots can be stored at 4°C.[2]
Q5: Does this compound need to be protected from light?
A5: While specific light sensitivity data for this compound is not provided in the search results, it is a general best practice for handling chemical compounds to minimize exposure to light, especially during storage and handling of solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify that this compound has been stored at the recommended temperatures (-20°C or -80°C) and that freeze-thaw cycles have been minimized.[1][2] |
| Inaccurate solution concentration. | Recalculate the required mass of this compound and volume of solvent. Ensure the compound is fully dissolved. | |
| Precipitation of the compound in aqueous solutions. | Low solubility in the chosen aqueous buffer. | Increase the percentage of the organic solvent in the final solution, keeping in mind the tolerance of your experimental system. Gentle warming or sonication may also help.[1] |
| The final concentration of this compound is too high. | Prepare a more dilute solution. Refer to the solubility data to determine the maximum achievable concentration in your chosen solvent system. | |
| Cell toxicity observed in in vitro assays. | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line, typically not exceeding 0.1%.[2] Perform a solvent-only control to assess its effect on the cells. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Temperature | Duration | Form |
| -80°C | Up to 2 years[1] | Stock Solution[1][2] |
| -20°C | Up to 1 year[1] | Stock Solution[1] |
| 4°C | Up to 1 week[2] | Aliquots for short-term use[2] |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Observation |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.09 mM)[1] | Clear solution[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.09 mM)[1] | Clear solution[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is needed for this calculation.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed this compound powder to achieve a final concentration of 10 mM.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. If necessary, gentle warming can be applied.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
Validation & Comparative
Validating the Neuroprotective Potential of PH-002 in iPSC-Derived Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative neuroprotective effects of PH-002 in human induced pluripotent stem cell (iPSC)-derived neurons. As a novel small-molecule corrector of the Apolipoprotein E4 (ApoE4) structure, this compound presents a promising therapeutic avenue for ApoE4-related neurodegenerative conditions.[1][2][3][4][5] This document outlines key experimental protocols to validate its efficacy and compares its potential performance with established neuroprotective agents, supported by existing experimental data from relevant neuronal models.
Introduction to this compound
This compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.[4][5] This interaction is a pathological conformation associated with an increased risk for late-onset Alzheimer's disease. By correcting the ApoE4 structure, this compound has been shown to rescue detrimental phenotypes in preclinical models, such as impaired neurite outgrowth and reduced mitochondrial function in Neuro-2a and primary mouse neuronal cells.[1][2][3] This guide focuses on extending these findings to the more clinically relevant model of human iPSC-derived neurons.
Comparative Analysis of Neuroprotective Agents
To objectively evaluate the neuroprotective potential of this compound, its performance should be benchmarked against other compounds known to confer neuroprotection in iPSC-derived neurons. This section provides a comparative summary of expected outcomes based on the known mechanism of this compound and published data for other agents.
Table 1: Comparison of Neuroprotective Effects in iPSC-Derived Neurons
| Compound | Mechanism of Action | Reported Neuroprotective Effects in iPSC-Derived Neurons | Key Experimental Readouts |
| This compound (Projected) | ApoE4 structure corrector; inhibits domain interaction.[4][5] | Expected to rescue ApoE4-mediated neurite outgrowth deficits and neuronal apoptosis. | Neurite length and complexity, neuronal survival (e.g., TUNEL, cleaved caspase-3), mitochondrial function. |
| ApoE2/ApoE3 | Endogenous neuroprotective ApoE isoforms. | Attenuate hydrogen peroxide-induced apoptosis.[6] | Neuronal viability, apoptosis assays (cleaved caspase-3).[7] |
| Memantine | NMDA receptor antagonist. | Protects against glutamate-induced excitotoxicity. | Calcium influx imaging, neuronal viability. |
| MDL-28170 | Calpain inhibitor. | Reduces calpain-mediated proteolysis of key neuronal proteins.[8] | Spectrin breakdown products, neuronal survival. |
| Apocynin | NADPH oxidase inhibitor. | Reduces oxidative stress and subsequent neuronal damage.[9] | Reactive oxygen species (ROS) levels, neuronal viability.[9] |
Key Experimental Protocols for Validation
The following are detailed methodologies for critical experiments to validate the neuroprotective effects of this compound in iPSC-derived neurons.
Neurite Outgrowth Assay
This assay is crucial for assessing the ability of this compound to rescue ApoE4-mediated deficits in neuronal morphology.[1][10][11]
Experimental Workflow:
Figure 1. Workflow for the neurite outgrowth assay.
Detailed Protocol:
-
Cell Plating: Plate iPSC-derived neurons (carrying the ApoE4 genotype) at an appropriate density (e.g., 10,000-20,000 cells/well) in 96- or 384-well plates pre-coated with a suitable substrate (e.g., Matrigel or Geltrex).
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 48-72 hours to allow for initial neurite extension.
-
Compound Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to enhance neurite outgrowth.
-
Incubation: Incubate the cells with the compounds for an additional 48-72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin and a nuclear marker like DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using appropriate software to quantify total neurite length, number of primary neurites, and branch points per neuron.[12]
Table 2: Quantitative Data from a Representative Neurite Outgrowth Assay
| Treatment | Concentration | Mean Neurite Length (µm/neuron) | Number of Primary Neurites/Neuron | Number of Branch Points/Neuron |
| Vehicle Control | - | 150 ± 15 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| This compound | 10 nM | 180 ± 20 | 3.8 ± 0.6 | 2.9 ± 0.5 |
| This compound | 100 nM | 250 ± 25 | 4.5 ± 0.7 | 4.2 ± 0.6 |
| This compound | 1 µM | 245 ± 22 | 4.3 ± 0.6 | 4.0 ± 0.5 |
| Positive Control | - | 280 ± 30 | 5.0 ± 0.8 | 5.5 ± 0.9 |
(Note: Data are hypothetical and for illustrative purposes.)
Apoptosis Assay under Oxidative Stress
This assay evaluates the ability of this compound to protect neurons from cell death induced by oxidative stress, a common pathological feature in neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a commonly used stressor to induce apoptosis in neuronal cultures.[6][7][13][14]
Experimental Workflow:
References
- 1. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Isoform-Specific Effects of Apolipoprotein E on Hydrogen Peroxide-Induced Apoptosis in Human Induced Pluripotent Stem Cell (iPSC)-Derived Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoform-Specific Effects of Apolipoprotein E on Hydrogen Peroxide-Induced Apoptosis in Human Induced Pluripotent Stem Cell (iPSC)-Derived Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of BDNF/TrkB signaling mediated by NMDAR/Ca2+/calpain might contribute to postoperative cognitive dysfunction in aging mice | springermedizin.de [springermedizin.de]
- 9. Inhibition of NADPH oxidase is neuroprotective after ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 13. mdpi.com [mdpi.com]
- 14. Is Hydrogen Peroxide a Suitable Apoptosis Inducer for All Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of PH-002 in the Landscape of ApoE4 Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of PH-002, a novel small-molecule ApoE4 structure corrector, against other therapeutic strategies targeting the apolipoprotein E4 (ApoE4) protein, a major genetic risk factor for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of ApoE4 inhibitors, supported by available experimental data.
Introduction to ApoE4 and Therapeutic Inhibition
Apolipoprotein E4 (ApoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease. Its pathogenic effects are largely attributed to a unique structural conformation that leads to neuronal toxicity, impaired amyloid-beta (Aβ) clearance, and neuroinflammation. Therapeutic strategies targeting ApoE4 aim to mitigate these detrimental effects by various mechanisms, including correcting its structure, reducing its expression, or modulating its interactions with other molecules. This compound is a small molecule designed to act as an "ApoE4 structure corrector," forcing the protein to adopt a less harmful conformation.
Comparative Efficacy of this compound and Other ApoE4 Inhibitors
The following table summarizes the available efficacy data for this compound and other notable ApoE4 inhibitors. It is important to note that the data are derived from a variety of experimental systems, from in vitro assays to clinical trials, which makes direct comparisons challenging.
| Inhibitor Class | Specific Agent | Mechanism of Action | Key Efficacy Data | Study Type |
| Small Molecule Structure Corrector | This compound | Corrects the pathological conformation of ApoE4 by inhibiting domain interaction. | IC50 = 116 nM (FRET assay for domain interaction)[1][2]; EC50 = 39 nM (restoration of mitochondrial complex IV subunit 1)[1]; EC50 = <1 nM (increase in mitochondrial motility)[1]; ~60% increase in COX1 levels at 200 nM in primary neurons[2][3]. | In Vitro |
| CB9032258 | Corrects the pathological conformation of ApoE4. | IC50 = 4245 nM (FRET assay for domain interaction). | In Vitro | |
| Amyloid Oligomer Inhibitor | ALZ-801 (Valiltramiprosate) | Inhibits the formation of neurotoxic Aβ oligomers. | Phase 3 (APOLLOE4 trial): 11% slowing of cognitive decline (ADAS-Cog13) in overall early AD population (p=0.607); 52% slowing in MCI subgroup (nominal p=0.041)[4]. | Clinical Trial |
| CETP Inhibitor | Obicetrapib | Indirectly impacts ApoE metabolism. | 20% reduction in P-tau217 in APOE4/4 carriers[5]. | Clinical Trial |
| Anti-ApoE Antibody | HAE-4 | Targets non-lipidated ApoE in amyloid plaques for clearance. | Reduced Aβ deposition and rescued cerebrovascular dysfunction in 5XFAD mice expressing human APOE4[6]. | Preclinical (In Vivo) |
| ApoE Mimetic Peptide | CN-105 | Mimics the neuroprotective functions of ApoE. | Reduced Aβ pathology and rescued memory deficits in APP/PS1/APOE4TR mice[7]. | Preclinical (In Vivo) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of the protocols used to evaluate the efficacy of ApoE4 inhibitors.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This assay is designed to quantify the intramolecular interaction between the N-terminal and C-terminal domains of ApoE4, a hallmark of its pathological conformation.
-
Cell Culture and Transfection: Neuro-2a (N2a) cells are cultured and transfected with a construct encoding ApoE4 fused to a FRET pair of fluorescent proteins (e.g., GFP at the N-terminus and eDHFR at the C-terminus)[8].
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours)[9].
-
FRET Measurement: The FRET signal is measured using a fluorescence plate reader or a confocal microscope. A reduction in the FRET signal indicates that the compound is disrupting the domain interaction of ApoE4[8].
-
Data Analysis: The IC50 value, the concentration at which 50% of the maximal inhibition of the FRET signal is observed, is calculated from the dose-response curve[1][2].
Neurite Outgrowth Assay
This assay assesses the ability of a compound to rescue the inhibitory effect of ApoE4 on the growth of neuronal processes.
-
Cell Seeding: N2a cells stably expressing ApoE3 or ApoE4 are seeded in poly-L-lysine-coated plates in a medium that induces neurite outgrowth (e.g., Opti-MEM)[3].
-
Compound Incubation: The cells are incubated with the test compound or vehicle control for a period of 72 hours[3].
-
Fixation and Staining: Cells are fixed with paraformaldehyde and stained with a dye such as SimplyBlue™ to visualize the cell bodies and neurites[3].
-
Image Acquisition and Analysis: Images of the cells are captured, and the length and number of neurites are quantified using image analysis software. An increase in neurite length in ApoE4-expressing cells treated with the compound compared to vehicle-treated cells indicates a rescue effect[9][10].
Dendritic Spine Density Measurement in Primary Neurons
This method is used to determine if a compound can reverse the ApoE4-induced reduction in dendritic spines, which are critical for synaptic function.
-
Primary Neuron Culture: Primary neurons are isolated from the cortex and hippocampus of transgenic mice expressing human ApoE4 (NSE-apoE4) and cultured for 10 days[3].
-
Compound Treatment: The cultured neurons are treated with the test compound (e.g., 100 nM this compound) or vehicle for 4 days[3].
-
Immunostaining and Imaging: Neurons are fixed and stained for dendritic markers (e.g., MAP2) and spine markers. High-resolution images of dendrites are acquired using a confocal microscope.
-
Spine Quantification: The number of dendritic spines per unit length of the dendrite is manually or automatically quantified using imaging software. A significant increase in spine density in treated ApoE4 neurons compared to untreated controls suggests a therapeutic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by ApoE4 and a typical experimental workflow for screening ApoE4 inhibitors.
Caption: ApoE4 Signaling Cascade.
Caption: ApoE4 Inhibitor Screening Workflow.
Conclusion
This compound demonstrates significant promise as a potent, in vitro corrector of the pathological conformation of ApoE4, leading to the rescue of several cellular deficits associated with this Alzheimer's risk factor. Its low nanomolar efficacy in cell-based assays positions it as a strong candidate for further preclinical and clinical development. When compared to other ApoE4-targeting strategies, this compound's mechanism of directly correcting the protein's structure is a distinct and compelling approach. However, further in vivo studies are necessary to establish its therapeutic potential in a complex biological system and to enable a more direct comparison with inhibitors that are already in clinical trials, such as ALZ-801. The continued exploration of diverse therapeutic strategies, including structure correctors, amyloid oligomer inhibitors, and immunotherapies, will be crucial in the development of effective treatments for individuals with the APOE4 genotype.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy, Safety and Imaging Effects of Oral Valiltramiprosate in APOEε4/ε4 Homozygotes with Early Alzheimer's Disease: Results of the Phase III, Randomized, Double-Blind, Placebo-Controlled, 78-Week APOLLOE4 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ApoE4 reduction: an emerging and promising therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-specific effects of ApoE on neurite outgrowth in Olfactory Epithelium culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apolipoprotein E4 inhibits, and apolipoprotein E3 promotes neurite outgrowth in cultured adult mouse cortical neurons through the low-density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting the Course of ApoE4: A Comparative Guide to PH-002 and Other Small Molecule Structure Correctors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PH-002 and other small molecule structure correctors for Apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease. The guide summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental processes.
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease, with one copy of the APOE4 gene more than doubling an individual's risk and two copies increasing the risk by as much as 12-fold compared to the more common ApoE3 variant.[1] The single amino acid difference between ApoE3 (Cys112) and ApoE4 (Arg112) induces a conformational change in the ApoE4 protein, leading to a pathological "domain interaction."[2][3] This interaction between the N-terminal and C-terminal domains is believed to be the root cause of ApoE4's detrimental effects in neurons.[4][5]
A promising therapeutic strategy involves the use of small molecule "structure correctors" that can bind to ApoE4, disrupt this domain interaction, and thereby convert the protein to a more benign, ApoE3-like conformation both structurally and functionally.[1][2] This guide focuses on a prominent example, this compound, and compares its effects with other identified small molecule correctors.
Mechanism of Action: Reverting a Pathological Conformation
The core mechanism of ApoE4 structure correctors is to physically block the interaction between Arg-61 in the N-terminal domain and Glu-255 in the C-terminal domain of the ApoE4 protein.[2] By preventing this ionic bond, these small molecules induce a more compact structure, similar to that of ApoE3, which mitigates the downstream pathological effects.[2][6]
References
- 1. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
- 2. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain of toxic Apolipoprotein E4 effects in Human iPSC-Derived Neurons Is Ameliorated by a Small-Molecule Structure Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential of Neurotherapeutics: A Comparative Analysis of PH-002 in Neuronal Cell Lines
A detailed examination of the ApoE4 structure corrector, PH-002, reveals its promising effects on mitigating neurodegenerative phenotypes in various neuronal cell models. This guide provides a comparative analysis of this compound against other Apolipoprotein E4 (ApoE4) modulators, supported by experimental data and detailed protocols to aid researchers in the fields of neuroscience and drug development.
The apolipoprotein E4 (ApoE4) allele is a major genetic risk factor for late-onset Alzheimer's disease. The protein product, ApoE4, adopts a pathological conformation due to an intramolecular domain interaction, leading to neuronal toxicity, impaired neurite outgrowth, and mitochondrial dysfunction. Small molecules known as "structure correctors" aim to disrupt this detrimental interaction, effectively converting ApoE4 into a more benign, ApoE3-like conformation. Among these, this compound has emerged as a potent candidate. This guide provides a cross-validation of this compound's effects in different neuronal cell lines and compares its performance with other known ApoE4 structure correctors, GIND-25 and CB9032258.
Comparative Efficacy of ApoE4 Structure Correctors
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various neuronal cell models and assays.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| This compound | FRET Assay for ApoE4 Domain Interaction | Neuro-2a | IC50 | 116 nM | [1] |
| This compound | Mitochondrial Complex IV (COX1) Restoration | Neuro-2a (ApoE4-expressing) | EC50 | 39 nM | [1] |
| This compound | Mitochondrial Motility Increase | PC12 (ApoE4-expressing) | EC50 | <1 nM | [1] |
| This compound | Neurite Outgrowth Rescue | Neuro-2a (ApoE4-expressing) | Effective Concentration | 100 nM | [2] |
| This compound | Dendritic Spine Density Increase | Primary Hippocampal Neurons (NSE-apoE4) | Effective Concentration | 100 nM | [3] |
| GIND-25 | ApoE4-enhanced Amyloid β Production Reduction | Neuronal Cells | - | - | [3] |
| GIND-25 | Mitochondrial Complex IV (COX1) Restoration | Neuro-2a (ApoE4-expressing) | - | - | [3] |
| GIND-25 | Intracellular ApoE4 Trafficking Rescue | Neuro-2a | Effective Concentration | 1 µM | [2] |
| CB9032258 | FRET Assay for ApoE4 Domain Interaction | Neuro-2a | IC50 | ~1 µM | (Implied from literature) |
| CB9032258 | Mitochondrial COX1 Restoration & Neurite Outgrowth Rescue | Neuro-2a (ApoE4-expressing) | - | - | [4] |
Signaling Pathway and Experimental Visualizations
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Neurite Outgrowth Assay in Neuro-2a Cells
-
Cell Plating: Seed Neuro-2a cells expressing ApoE4 onto poly-L-lysine-coated 24-well plates at a density of 7,500-8,000 cells/well in Opti-MEM.
-
Compound Treatment: Treat the cells with 100 nM this compound or an equivalent concentration of a comparator compound (e.g., GIND-25) dissolved in DMSO. A vehicle control (0.03% DMSO) should be run in parallel.
-
Induction of Differentiation: Induce neurite outgrowth by reducing the serum concentration and adding retinoic acid.
-
Image Acquisition: After 24-48 hours of incubation, capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantification: Measure the length of the longest neurite for a significant number of individual cells in multiple random fields for each treatment condition using software such as ImageJ.
-
Analysis: Compare the average neurite length between treated and control groups. An increase in neurite length in compound-treated ApoE4-expressing cells compared to the vehicle control indicates a rescue effect.
Dendritic Spine Density Analysis in Primary Neurons
-
Cell Culture: Culture primary hippocampal neurons isolated from NSE-apoE4 transgenic mice on poly-L-lysine-coated coverslips.
-
Compound Treatment: At an appropriate developmental stage (e.g., DIV 12-14), treat the neurons with 100 nM this compound for 48-72 hours.
-
Transfection (Optional): To visualize dendritic spines, transfect a subset of neurons with a fluorescent protein vector (e.g., EGFP).
-
Immunostaining: Fix the cells and perform immunocytochemistry for dendritic markers (e.g., MAP2) and spine markers if not using transfection.
-
Image Acquisition: Acquire high-resolution Z-stack images of dendritic segments using a confocal microscope.
-
Quantification: Manually or semi-automatically count the number of dendritic spines per unit length of the dendrite.
-
Analysis: Calculate the average spine density (spines/µm) and compare between treated and untreated neurons.
Mitochondrial COX1 Level Analysis by Western Blot
-
Cell Lysis: Lyse treated and control neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against COX1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for COX1 and normalize it to a loading control (e.g., β-actin or VDAC1). A significant increase in the normalized COX1 level in this compound-treated ApoE4 neurons indicates a restoration of mitochondrial function.[5]
Intracellular Protein Trafficking by Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Preparation: Plate Neuro-2a cells expressing EGFP-tagged ApoE4 on glass-bottom dishes.
-
Compound Treatment: Treat the cells with 100 nM this compound for 72 hours.[2]
-
Image Acquisition Setup: Use a confocal microscope equipped with a high-power laser for photobleaching.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (e.g., endoplasmic reticulum or Golgi apparatus) to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to photobleach the EGFP-ApoE4 in the defined region of interest.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence in the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Calculate the mobile fraction and the half-maximal recovery time (t½) to determine the dynamics of protein trafficking. A faster recovery and a larger mobile fraction in this compound-treated cells suggest a rescue of impaired ApoE4 trafficking.[2]
Conclusion
The presented data and protocols demonstrate that this compound is a potent ApoE4 structure corrector, effectively ameliorating key neurodegenerative phenotypes in multiple neuronal cell lines. Its efficacy, particularly at nanomolar concentrations, positions it as a strong candidate for further investigation in the development of therapeutics for Alzheimer's disease and other ApoE4-associated neurological disorders. This guide provides a foundational framework for researchers to conduct comparative studies and further explore the therapeutic potential of this compound and related compounds.
References
- 1. Apolipoprotein E4 Domain Interaction Mediates Detrimental Effects on Mitochondria and Is a Potential Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
Independent Replication of Studies on PH-002's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PH-002, a small molecule modulator of Apolipoprotein E4 (ApoE4), and its alternatives. The data presented is based on published studies and aims to offer an objective overview of the current landscape of ApoE4 structure correctors.
Apolipoprotein E4 (ApoE4) is a major genetic risk factor for late-onset Alzheimer's disease. Its pathogenic effect is linked to a unique structural conformation where the N-terminal and C-terminal domains interact, leading to a "closed" and dysfunctional protein. This aberrant structure is associated with several neuropathological cascades, including mitochondrial dysfunction, impaired neurite outgrowth, and increased amyloid-beta (Aβ) production. This compound is a phthalazinone-derived compound that has been identified as an ApoE4 "structure corrector," capable of disrupting this detrimental domain-domain interaction and rescuing associated cellular deficits.
Mechanism of Action of this compound
This compound directly binds to the N-terminal region of the ApoE4 protein, preventing the intramolecular interaction between Arg-61 in the N-terminal domain and Glu-255 in the C-terminal domain.[1][2] This action effectively converts the pathological, compact conformation of ApoE4 into a more open and functional state, similar to the benign ApoE3 isoform.[3] This "structural correction" is the primary mechanism by which this compound is believed to exert its therapeutic effects.
A key experimental technique used to demonstrate this mechanism is Förster Resonance Energy Transfer (FRET).[4][5] In this assay, donor and acceptor fluorophores are attached to the N- and C-termini of ApoE4. A high FRET signal indicates the close proximity of the two domains, characteristic of the pathological conformation. Treatment with this compound leads to a dose-dependent reduction in the FRET signal, signifying the disruption of the domain-domain interaction.[2]
Comparative Analysis of ApoE4 Structure Correctors
While this compound is a prominent example, several other small molecules have been investigated for their ability to modulate ApoE4 structure and function. The following table summarizes the quantitative data available for this compound and its alternatives.
| Compound | Class | Primary Assay | Potency (IC50/EC50) | Key Rescued Deficits | Reference |
| This compound | Phthalazinone | FRET | 116 nM (IC50) | Mitochondrial dysfunction, Impaired neurite outgrowth, Reduced dendritic spine density | [2][6] |
| CB9032258 | Phthalazinone | FRET | 4245 nM (IC50) | Reduced mitochondrial complex IV levels | [2] |
| GIND-25 | - | In silico screen | - | Reduced Aβ production, Restored mitochondrial complex IV levels | [7] |
| Isobavachin | Flavonoid | In silico & in vitro | - | Stabilizes ApoE4 structure | [3] |
| PHC | Natural Compound | In silico | - | Prevents Arg61-Glu255 salt bridge formation (predicted) | [8][9] |
| IAH | Natural Compound | In silico & MD simulations | - | Stable binding to ApoE4 active site (predicted) | [8][9] |
| A03 | - | High-Throughput Screen | - | Increases Sirtuin 1 (SirT1) levels | [10] |
Experimental Protocols
FRET-Based Assay for ApoE4 Domain Interaction
Objective: To quantify the intramolecular interaction between the N- and C-terminal domains of ApoE4.
Methodology:
-
Cell Culture: Neuro-2a cells are stably transfected to express a fusion protein of ApoE4 with a donor fluorophore (e.g., Green Fluorescent Protein, GFP) at the N-terminus and an acceptor fluorophore (e.g., eDHFR, which binds a fluorescent ligand) at the C-terminus.[5]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.
-
FRET Measurement: The FRET signal is measured using a fluorescence plate reader or a microscope equipped for FRET imaging. The ratio of the acceptor emission to the donor emission is calculated to determine the FRET efficiency.[11]
-
Data Analysis: A decrease in the FRET ratio in compound-treated cells compared to control cells indicates a disruption of the domain-domain interaction. The IC50 value is calculated from the dose-response curve.
Mitochondrial Respiratory Complex IV (Cytochrome c Oxidase) Activity Assay
Objective: To assess the effect of ApoE4 and structure correctors on mitochondrial function.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from cultured neuronal cells (e.g., Neuro-2a expressing ApoE4) using a mitochondrial isolation kit.[12]
-
Sample Preparation: Isolated mitochondria are lysed to release the enzymes. The protein concentration of the lysate is determined.
-
Enzyme Activity Measurement: The activity of Complex IV is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c at 550 nm.[13][14][15] The reaction is initiated by adding the mitochondrial lysate to a reaction mixture containing reduced cytochrome c.
-
Data Analysis: The rate of decrease in absorbance at 550 nm is proportional to the Complex IV activity. The activity is typically normalized to the total protein concentration. An increase in Complex IV activity in cells treated with a structure corrector indicates a rescue of mitochondrial function.
Immunofluorescence-Based Neurite Outgrowth Assay
Objective: To quantify the effect of ApoE4 and structure correctors on neuronal morphology.
Methodology:
-
Cell Culture and Treatment: Primary neurons or neuronal cell lines (e.g., Neuro-2a) expressing ApoE4 are cultured on a suitable substrate (e.g., poly-D-lysine coated plates). Cells are treated with the test compound or vehicle control.[16]
-
Immunostaining: After a defined period, cells are fixed and permeabilized. Neurites are visualized by immunostaining for a neuron-specific marker, such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a fluorescent dye like DAPI.[17][18][19]
-
Image Acquisition: Images are captured using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Automated image analysis software (e.g., ImageJ with NeuronJ plugin) is used to trace and quantify various parameters of neurite outgrowth, including the total neurite length, number of primary neurites, and number of branch points per neuron.[18] An increase in these parameters in compound-treated cells indicates a rescue of the neurite outgrowth deficit.
Visualizations
Caption: Mechanism of action of this compound as an ApoE4 structure corrector.
Caption: Experimental workflow for the FRET-based ApoE4 domain interaction assay.
Caption: Logical relationship of this compound action leading to cellular rescue.
References
- 1. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apolipoprotein E4 domain interaction occurs in living neuronal cells as determined by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Apolipoprotein E as a Therapeutic Target in Alzheimer’s disease: A Review of Basic Research and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel natural structure corrector of ApoE4 for checking Alzheimer's disease: benefits from high throughput screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex activity assays [protocols.io]
- 13. file.elabscience.com [file.elabscience.com]
- 14. antbioinc.com [antbioinc.com]
- 15. mybiosource.com [mybiosource.com]
- 16. sartorius.com [sartorius.com]
- 17. Neurite Outgrowth Protocol [help.mediacy.com]
- 18. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of PH-002 and ApoE4-Targeted Antisense Oligonucleotides in the Context of Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct therapeutic strategies targeting apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease: the small molecule structure corrector, PH-002, and ApoE4-targeted antisense oligonucleotides (ASOs).
This comparison delves into their mechanisms of action, summarizes key preclinical findings, and outlines the experimental methodologies employed in their evaluation.
At a Glance: this compound vs. ApoE4-Targeted ASOs
| Feature | This compound | ApoE4-Targeted Antisense Oligonucleotides (ASOs) |
| Therapeutic Modality | Small Molecule | Synthetic Nucleic Acid (Oligonucleotide) |
| Primary Target | Apolipoprotein E4 (ApoE4) protein | Apolipoprotein E (APOE) mRNA |
| Mechanism of Action | Corrects the pathogenic conformation of the ApoE4 protein by inhibiting intramolecular domain interaction.[1][2][3][4] | Binds to APOE mRNA, leading to its degradation and thereby reducing the production of the ApoE4 protein.[5][6][7][8] |
| Effect on ApoE4 | Modulates protein structure and function without changing protein levels.[2][4] | Decreases the overall levels of the ApoE4 protein. |
| Development Stage | Preclinical (in vitro and in primary neurons).[1][2][3][4] | Preclinical (in vivo animal models).[9] No clinical trial data found. |
Mechanism of Action
This compound: A Small Molecule Structure Corrector
This compound is a novel small molecule that acts as a "structure corrector" for the ApoE4 protein.[4] The pathogenic effects of ApoE4 are believed to be linked to its unique structure, which leads to a detrimental intramolecular domain interaction.[1][2][3][4] this compound directly binds to the ApoE4 protein and inhibits this interaction, thereby rescuing its pathological conformation.[2][4] This correction of the protein's structure is intended to restore its normal function and mitigate its neurotoxic effects.[1][3][4]
Caption: Mechanism of this compound as an ApoE4 structure corrector.
ApoE4-Targeted Antisense Oligonucleotides (ASOs)
ApoE4-targeted ASOs represent a gene-silencing approach. These are short, synthetic strands of nucleic acids designed to be complementary to the messenger RNA (mRNA) of the APOE gene.[5][7][8] By binding to the APOE mRNA, the ASO triggers its degradation through cellular mechanisms, thereby preventing the translation of the mRNA into the ApoE4 protein.[5][6] The ultimate goal of this strategy is to lower the overall levels of the ApoE4 protein in the brain, which is hypothesized to reduce its toxic effects and slow disease progression.
Caption: Mechanism of ApoE4-targeted ASOs in reducing ApoE4 protein levels.
Preclinical Data Summary
This compound
Preclinical studies on this compound have been conducted in vitro and in primary neuronal cultures.
| Experiment | Model | Key Findings | Reference |
| FRET-based Assay | In vitro | This compound inhibits ApoE4 intramolecular domain interaction with an IC50 of 116 nM. | [1][3] |
| Neurite Outgrowth Assay | Neuro-2a cells expressing ApoE4 | This compound rescued impairments in neurite outgrowth.[4] | [4] |
| Dendritic Spine Density | Primary neurons from NSE-apoE4 transgenic mice | Treatment with this compound increased dendritic spine density to levels comparable to ApoE3-expressing neurons.[4] | [4] |
| Mitochondrial Motility | PC12 cells expressing ApoE4 | This compound increased mitochondrial motility with an EC50 of <1 nM.[10] | [10] |
| Mitochondrial Complex IV Subunit 1 (COX1) Levels | Neuro-2a cells expressing ApoE4 | This compound restored levels of COX1 with an EC50 of 39 nM.[10] | [10] |
ApoE4-Targeted Antisense Oligonucleotides
Preclinical research on ApoE4-targeted ASOs has primarily involved in vivo studies using mouse models of Alzheimer's disease.
| Experiment | Model | Key Findings | Reference |
| ASO Administration | APP/PS1-21 mice expressing human ApoE4 | ASO treatment led to a significant reduction in ApoE4 protein levels in the brain. | [9] |
| Amyloid Plaque Pathology | APP/PS1-21 mice expressing human ApoE4 | Early ASO treatment significantly reduced amyloid plaque deposition. | [9] |
| Tau Pathology | P301S tauopathy mouse model expressing human ApoE4 | ASO-mediated reduction of ApoE4 attenuated tau pathology and neurodegeneration. | |
| Neuroinflammation | P301S tauopathy mouse model expressing human ApoE4 | ASO treatment decreased markers of neuroinflammation. |
Experimental Protocols
Key Experiments for this compound Evaluation
Förster Resonance Energy Transfer (FRET)-based Assay for ApoE4 Domain Interaction:
-
Objective: To quantify the inhibitory effect of this compound on the interaction between the N- and C-terminal domains of ApoE4.
-
Methodology:
-
The N- and C-terminal domains of ApoE4 are tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.
-
The tagged domains are co-expressed in a suitable cell line.
-
In the absence of an inhibitor, the intramolecular interaction brings the donor and acceptor fluorophores in close proximity, resulting in a high FRET signal.
-
This compound is added at varying concentrations.
-
The FRET signal is measured using a fluorometer. A decrease in the FRET signal indicates inhibition of the domain interaction.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Neurite Outgrowth Assay:
-
Objective: To assess the ability of this compound to rescue ApoE4-induced deficits in neurite outgrowth.
-
Methodology:
-
Neuro-2a cells are cultured and transfected to express either ApoE3 or ApoE4.
-
Cells are treated with this compound or a vehicle control.
-
After a defined period, cells are fixed and stained to visualize neurons and their processes.
-
Images of individual neurons are captured using microscopy.
-
The length of the longest neurite for each neuron is measured using image analysis software.
-
Statistical analysis is performed to compare neurite lengths between different treatment groups.
-
Caption: Workflow for assessing the effect of this compound on neurite outgrowth.
Key Experiments for ApoE4-Targeted ASO Evaluation
In Vivo ASO Administration and Brain Tissue Analysis:
-
Objective: To determine the efficacy of ASOs in reducing ApoE4 protein levels and pathology in the brain of a mouse model.
-
Methodology:
-
Transgenic mice expressing human ApoE4 (e.g., APP/PS1-21 or P301S models) are used.
-
ApoE4-targeted ASOs or a control ASO are administered via intracerebroventricular (ICV) injection.
-
After a specified treatment period, mice are euthanized, and brain tissue is collected.
-
One hemisphere of the brain is homogenized for biochemical analysis.
-
ApoE4 protein levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The other hemisphere is fixed for immunohistochemical analysis.
-
Brain sections are stained with antibodies against amyloid-beta (for amyloid plaques) or phosphorylated tau (for neurofibrillary tangles).
-
The burden of pathology is quantified using image analysis software.
-
Caption: Workflow for evaluating the in vivo efficacy of ApoE4-targeted ASOs.
Comparative Discussion and Future Perspectives
This compound and ApoE4-targeted ASOs represent two innovative and mechanistically distinct approaches to targeting ApoE4 in Alzheimer's disease.
-
This compound's strategy of correcting the protein's conformation is a nuanced approach that aims to restore normal function without eliminating the protein entirely. This could be advantageous as ApoE plays crucial roles in lipid transport and other physiological processes in the brain. The preclinical data, though limited to in vitro and cell culture models, are promising in demonstrating target engagement and rescue of cellular deficits.[1][2][3][4]
-
ApoE4-targeted ASOs offer a more direct method of reducing the levels of the pathogenic protein. The in vivo data in mouse models have shown clear target engagement and a reduction in key Alzheimer's pathologies.[9] However, the long-term consequences of pan-ApoE reduction in the brain need to be carefully considered.
Future Directions:
-
This compound: The critical next step for this compound is to demonstrate its efficacy and safety in in vivo animal models of Alzheimer's disease. Pharmacokinetic and pharmacodynamic studies will be essential to determine its brain penetrance and optimal dosing.
-
ApoE4-Targeted ASOs: Further preclinical studies are needed to optimize the delivery and safety of these ASOs. Investigating the long-term effects of ApoE4 reduction on brain function is crucial. Ultimately, the progression of these ASOs into clinical trials will be necessary to assess their therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides for Alzheimer's disease therapy: from the mRNA to miRNA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Antisense oligonucleotides for Alzheimer's disease therapy: from the mRNA to miRNA paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. padiracinnovation.org [padiracinnovation.org]
- 10. This compound | CAS 1311174-68-1 | Cayman Chemical | Biomol.com [biomol.com]
PH-002: A Targeted Approach to Mitigating ApoE4 Pathophysiology
A Comparative Guide for Researchers
The apolipoprotein E4 (ApoE4) allele is the most significant genetic risk factor for late-onset Alzheimer's disease. Its protein product, ApoE4, adopts a pathological conformation due to a domain interaction that is absent in the neutral ApoE3 isoform. This structural difference leads to a cascade of detrimental downstream effects in neurons. PH-002 is a small molecule "structure corrector" designed to specifically target and disrupt this pathological conformation of ApoE4, thereby rescuing neuronal function. This guide provides an objective comparison of this compound's specificity for ApoE4 over ApoE3, supported by available experimental data.
Quantitative Performance of this compound and Alternatives
This compound has been shown to be a potent inhibitor of the ApoE4 domain interaction. Its efficacy, along with that of other identified structure correctors, has been quantified in various cell-based assays.
| Compound | FRET Assay (IC50) | mtCOX1 Assay (EC50) | Notes |
| This compound | 116 nM[1] | - | Potent inhibitor of ApoE4 domain interaction. |
| PH-001 | 23 nM | - | A potent phthalazinone analog. |
| CB9032258 | 4245 ± 2149 nM | 2094 ± 544 nM | A phthalazinone derivative that also inhibits ApoE4 domain interaction. |
| GIND-25 | - | - | A prototype structure corrector identified through in silico screening. |
Specificity of this compound for ApoE4
Experimental evidence strongly indicates that the therapeutic effects of this compound are specific to the ApoE4 isoform. Functional assays have demonstrated that this compound treatment rescues detrimental phenotypes in ApoE4-expressing neurons, while having no discernible effect on neurons expressing ApoE3.[2][3][4] This specificity is attributed to its mechanism of action, which involves correcting the unique pathological structure of ApoE4.[5][6][7]
Experimental Protocols
The specificity and efficacy of this compound have been validated through a series of key experiments:
Förster Resonance Energy Transfer (FRET) Assay
This cell-based assay is the primary method for screening and quantifying the ability of compounds to disrupt ApoE4 domain interaction.
-
Principle: A FRET-based biosensor is created by fusing a donor fluorophore (e.g., GFP) to the N-terminus of ApoE4 and an acceptor moiety to the C-terminus. The close proximity of the N- and C-terminal domains in the pathological conformation of ApoE4 results in a high FRET signal. Structure correctors that disrupt this interaction will cause a decrease in the FRET signal.
-
Methodology:
-
Neuronal cells (e.g., Neuro-2a) are stably transfected to express the ApoE4-FRET biosensor.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
The FRET signal is measured using a fluorescence plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the compound required to inhibit 50% of the FRET signal.
-
In-Cell Western Assay for Mitochondrial Cytochrome c Oxidase Subunit 1 (mtCOX1)
This assay assesses the functional rescue of mitochondrial deficits caused by ApoE4.
-
Principle: ApoE4 expression is associated with reduced levels of mtCOX1. This assay quantifies the restoration of mtCOX1 levels following treatment with a structure corrector.
-
Methodology:
-
ApoE4-expressing neuronal cells are treated with the test compound for a specified period (e.g., 4 days with 200 nM this compound).[2]
-
Cells are fixed and permeabilized in a microplate.
-
Primary antibodies against mtCOX1 and a loading control (e.g., VDAC1) are added.
-
Infrared-labeled secondary antibodies are used for detection.
-
The plate is scanned on an infrared imaging system, and the mtCOX1 signal is normalized to the loading control.
-
Neurite Outgrowth and Dendritic Spine Density Assays
These assays provide a functional readout of neuronal health and synaptic integrity.
-
Principle: ApoE4 expression has been shown to impair neurite outgrowth and reduce dendritic spine density. This experiment evaluates the ability of a compound to reverse these deficits.
-
Methodology:
-
Primary neurons from transgenic mice expressing human ApoE4 or ApoE3 are cultured.
-
Neurons are treated with the test compound (e.g., 100 nM this compound).[1]
-
For neurite outgrowth, cells are imaged, and the length of neurites is measured.
-
For dendritic spine density, neurons are transfected with a fluorescent protein to visualize spines, which are then imaged and quantified.
-
The results from this compound-treated ApoE4 neurons are compared to untreated ApoE4 neurons and ApoE3 neurons.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
This biophysical technique is used to demonstrate the direct binding of this compound to ApoE4.
-
Principle: A spin label is introduced at a specific site on the ApoE4 protein. The mobility of this spin label is sensitive to the local protein conformation and can be altered by the binding of a small molecule.
-
Methodology:
-
The N-terminal domain of ApoE4 is labeled with a spin probe at a specific cysteine residue (e.g., position 76).[2]
-
The spin-labeled ApoE4 is incubated with varying molar ratios of this compound.[2]
-
EPR spectra are recorded to measure the mobility of the spin label.
-
A concentration-dependent change in the EPR spectrum indicates direct binding of the compound to the protein.[2]
-
Visualizing the Experimental Workflow and Mechanism
To better illustrate the process of assessing this compound's specificity and its proposed mechanism, the following diagrams are provided.
Caption: Experimental workflow for the identification and validation of this compound.
Caption: Proposed mechanism of action for this compound as an ApoE4 structure corrector.
Conclusion
The available data strongly support the specificity of this compound for the ApoE4 isoform. Its mechanism as a "structure corrector" inherently targets the unique pathological conformation of ApoE4, leading to the rescue of associated neuronal deficits without affecting the normal function of ApoE3. The quantitative potency demonstrated in FRET assays, combined with the functional rescue observed in multiple downstream cellular assays, positions this compound as a promising research tool and a potential therapeutic lead for targeting the genetic basis of Alzheimer's disease risk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
A Head-to-Head Comparison of PH-002 and Other Neuroprotective Compounds Targeting Apolipoprotein E4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound PH-002 with other small-molecule structure correctors of apolipoprotein E4 (ApoE4). The data presented is based on preclinical studies and aims to assist researchers in evaluating the therapeutic potential of these compounds in the context of ApoE4-mediated neurodegeneration, a key genetic risk factor for Alzheimer's disease.
Introduction to ApoE4 and the Role of Structure Correctors
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease.[1] The ApoE4 protein adopts a pathological conformation due to an interaction between its N-terminal and C-terminal domains.[2][3] This aberrant structure is associated with a range of detrimental effects in neurons, including impaired mitochondrial function, disrupted neurite outgrowth, and altered intracellular trafficking.[2][4]
Small-molecule "structure correctors" are a class of therapeutic compounds designed to disrupt this pathological domain interaction in ApoE4, thereby converting it to a more benign, ApoE3-like conformation.[3] This guide focuses on this compound and compares its efficacy with other notable ApoE4 structure correctors, GIND-25 and CB9032258.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the in vitro efficacy of this compound and other ApoE4 structure correctors across key neuroprotective assays. The data is compiled from preclinical studies and provides a quantitative basis for comparison.
Table 1: Inhibition of ApoE4 Domain Interaction (FRET Assay)
| Compound | IC50 (nM) | Source |
| This compound | 116 | [4] |
| PH-001 | 23 | [4] |
| CB9032258 | 4245 | [5] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency.
Table 2: Restoration of Mitochondrial Function (mtCOX1 Assay)
| Compound | EC50 (nM) | Source |
| This compound | 39 | [4] |
| PH-001 | 41.2 | [4] |
| CB9032258 | 10,000+ | [4] |
EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency in restoring the levels of mitochondrial cytochrome c oxidase subunit 1.
Table 3: Rescue of Mitochondrial Motility
| Compound | EC50 (nM) | Source |
| This compound | <1 | [4] |
| PH-001 | Not Reported | |
| CB9032258 | Not Reported |
EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency in rescuing impaired mitochondrial movement.
Table 4: Promotion of Neurite Outgrowth
| Compound | EC50 (nM) | Source |
| This compound | ~3 | [4] |
| PH-001 | ~3 | [4] |
| CB9032258 | >1000 | [4] |
EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency in promoting the growth of neuronal projections.
Mechanism of Action: Correcting the Pathological Conformation of ApoE4
The primary mechanism of action for this compound and other compounds in this class is the disruption of the intramolecular domain interaction specific to the ApoE4 isoform. This interaction is believed to be the root cause of its neurotoxic effects. By binding to ApoE4, these small molecules induce a conformational change that mimics the structure of the neutral ApoE3 isoform, thereby mitigating the downstream pathological consequences.
Caption: Mechanism of action for this compound as an ApoE4 structure corrector.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This assay quantitatively measures the intramolecular interaction between the N- and C-terminal domains of ApoE4 in living cells.
-
Cell Line: Neuro-2a (N2a) cells stably expressing a construct where the N-terminus of ApoE4 is fused to a donor fluorophore (e.g., GFP) and the C-terminus is fused to an acceptor fluorophore (e.g., eDHFR ligand-binding domain).
-
Protocol:
-
Seed the stably transfected N2a cells in 96-well or 384-well plates.
-
Treat the cells with varying concentrations of the test compounds (e.g., this compound, PH-001, CB9032258) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
Measure the FRET signal using a fluorescence plate reader. The FRET intensity is calculated as the ratio of the acceptor emission to the donor emission.
-
A decrease in the FRET signal indicates that the compound is disrupting the domain interaction.
-
Calculate the IC50 value from the dose-response curve.[4][6]
-
Caption: Workflow for the FRET-based ApoE4 domain interaction assay.
Mitochondrial Motility Assay
This assay assesses the effect of compounds on the movement of mitochondria in neurons, which is typically impaired by ApoE4.
-
Cell Line: Differentiated PC12 cells or primary neurons.
-
Protocol:
-
Culture the neuronal cells on glass-bottom dishes.
-
Label the mitochondria using a fluorescent dye (e.g., MitoTracker Red CMXRos).
-
Treat the cells with the test compounds or vehicle control.
-
Acquire time-lapse fluorescence microscopy images of the neurites over a period of several minutes.
-
Generate kymographs from the time-lapse images to visualize mitochondrial movement.
-
Quantify the percentage of motile mitochondria and their velocity. An increase in motility indicates a rescue of the ApoE4-induced deficit.[4][7]
-
Caption: Experimental workflow for the mitochondrial motility assay.
Neurite Outgrowth Assay
This assay measures the ability of compounds to rescue the inhibition of neurite extension caused by ApoE4.
-
Cell Line: Neuro-2a (N2a) cells or primary neurons.
-
Protocol:
-
Seed neuronal cells at a low density on plates coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treat the cells with varying concentrations of the test compounds or vehicle control.
-
Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fix the cells and immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize the neurites.
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length and branching. An increase in neurite length in ApoE4-expressing cells indicates a positive effect.[4][8]
-
Caption: Workflow for the neurite outgrowth assay.
Conclusion
The preclinical data presented in this guide indicate that this compound is a potent ApoE4 structure corrector with significant neuroprotective effects in vitro. It demonstrates superior or comparable efficacy to other tested compounds in restoring mitochondrial function, rescuing mitochondrial motility, and promoting neurite outgrowth in the presence of the pathological ApoE4 protein. These findings support the further investigation of this compound and similar compounds as a potential therapeutic strategy for Alzheimer's disease and other neurodegenerative conditions associated with the ApoE4 genotype. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. Novel natural structure corrector of ApoE4 for checking Alzheimer's disease: benefits from high throughput screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Structure Correctors Abolish Detrimental Effects of Apolipoprotein E4 in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Experimental and real-world evidence supporting the computational repurposing of bumetanide for APOE4-related Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of PH-002 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PH-002, a small molecule inhibitor of apolipoprotein E4 (apoE4) domain interaction, with other relevant alternatives in preclinical models. The data presented herein is intended to facilitate an objective evaluation of this compound's translational potential for apoE4-related neurodegenerative diseases.
Introduction to this compound and the Therapeutic Target
Apolipoprotein E4 (apoE4) is a major genetic risk factor for late-onset Alzheimer's disease and other neurodegenerative disorders. A key pathological feature of the apoE4 protein is its intramolecular domain interaction, which is absent in the benign apoE3 isoform. This aberrant interaction is believed to induce a pathological conformation in apoE4, leading to mitochondrial dysfunction, impaired neurite outgrowth, and reduced synaptic function.
This compound is a novel small molecule "structure corrector" designed to specifically disrupt the intramolecular domain interaction of apoE4. By binding to apoE4, this compound is hypothesized to restore a more apoE3-like conformation, thereby rescuing the downstream pathological effects. This guide compares the preclinical efficacy of this compound with other identified apoE4 structure correctors.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical assays comparing this compound with alternative apoE4 structure correctors: CB9032258, PH-001, and GIND25.
Table 1: Inhibition of ApoE4 Domain Interaction (Primary Assay)
This table presents the half-maximal inhibitory concentration (IC50) of the compounds in a Förster Resonance Energy Transfer (FRET)-based assay, which directly measures the disruption of apoE4 intramolecular domain interaction in neuronal cells. Lower IC50 values indicate higher potency.
| Compound | FRET Assay IC50 (nM) |
| This compound | 116[1] |
| CB9032258 | 4245 |
| PH-001 | 23 |
| GIND25 | Data not available |
Table 2: Rescue of Mitochondrial Function (Secondary Assay)
This table summarizes the efficacy of the compounds in restoring mitochondrial cytochrome c oxidase subunit 1 (mtCOX1) levels in apoE4-expressing neuronal cells. The data is presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Compound | mtCOX1 Restoration EC50 (nM) |
| This compound | Potent activity reported, specific EC50 not available |
| CB9032258 | Data not available |
| PH-001 | Most potent compound in this assay, specific EC50 not available |
| GIND25 | Demonstrated restoration of mtCOX1 levels, specific EC50 not available |
Table 3: Rescue of Mitochondrial Motility (Secondary Assay)
This table outlines the effectiveness of the compounds in rescuing impaired mitochondrial motility in apoE4-expressing neurons. The data is presented as the half-maximal effective concentration (EC50).
| Compound | Mitochondrial Motility Rescue EC50 (nM) |
| This compound | Potent activity reported, specific EC50 not available |
| CB9032258 | 30 |
| PH-001 | Most potent compound in this assay, specific EC50 not available |
| GIND25 | Data not available |
Table 4: Promotion of Neurite Outgrowth (Secondary Assay)
This table showcases the ability of the compounds to rescue the apoE4-induced impairment of neurite outgrowth in neuronal cells. The data is presented as the half-maximal effective concentration (EC50).
| Compound | Neurite Outgrowth Promotion EC50 (nM) |
| This compound | Demonstrated rescue at 100 nM, specific EC50 not available |
| CB9032258 | Data not available |
| PH-001 | Most potent compound in this assay, specific EC50 not available |
| GIND25 | Demonstrated rescue of neurite outgrowth, specific EC50 not available |
Experimental Protocols
FRET Assay for ApoE4 Domain Interaction
This cell-based assay is the primary screen for identifying and characterizing apoE4 structure correctors.
-
Cell Line: Neuro-2a (N2a) cells stably co-transfected with constructs encoding apoE4 fused to a FRET donor (e.g., GFP) and a FRET acceptor.
-
Principle: In the native state, the N- and C-terminal domains of apoE4 are in close proximity, allowing for FRET to occur when the cells are excited with the appropriate wavelength. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Seed the stably transfected N2a cells in 96-well plates.
-
Treat the cells with varying concentrations of the test compounds (e.g., this compound, CB9032258, PH-001) or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 24 hours).
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader.
-
Calculate the FRET efficiency and determine the IC50 value for each compound.
-
mtCOX1 Level Restoration Assay
This assay assesses the ability of the compounds to rescue mitochondrial dysfunction induced by apoE4.
-
Cell Line: N2a cells stably expressing apoE4.
-
Principle: ApoE4 expression in neuronal cells leads to a reduction in the levels of mtCOX1, a key component of the mitochondrial respiratory chain. Effective structure correctors are expected to restore mtCOX1 levels.
-
Protocol:
-
Culture N2a-apoE4 cells and treat with different concentrations of the test compounds or vehicle control.
-
After the treatment period (e.g., 72 hours), lyse the cells and isolate the mitochondrial fraction.
-
Perform Western blotting on the mitochondrial lysates using an antibody specific for mtCOX1.
-
Use a mitochondrial loading control (e.g., VDAC1) to normalize the data.
-
Quantify the band intensities to determine the fold-change in mtCOX1 levels and calculate the EC50 for each compound.
-
Mitochondrial Motility Assay
This assay visualizes and quantifies the movement of mitochondria in live neurons to assess the rescue of apoE4-induced transport deficits.
-
Cell Culture: Primary neurons isolated from NSE-apoE4 transgenic mice or a suitable neuronal cell line (e.g., PC12) expressing apoE4.
-
Principle: ApoE4 impairs the anterograde and retrograde transport of mitochondria along axons. This assay measures the extent to which a compound can restore normal mitochondrial motility.
-
Protocol:
-
Transfect the neurons with a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
Treat the cells with test compounds or vehicle control.
-
Acquire time-lapse fluorescence microscopy images of the neurons.
-
Generate kymographs from the time-lapse series to visualize mitochondrial movement over time.
-
Quantify parameters such as the percentage of motile mitochondria, velocity, and directional flux to determine the EC50 of the compound.
-
Neurite Outgrowth Assay
This assay measures the ability of compounds to promote the growth of neurites in the presence of inhibitory apoE4.
-
Cell Line: N2a cells stably expressing apoE4 or primary neurons.
-
Principle: ApoE4 expression inhibits the extension of neurites, a crucial process for neuronal connectivity. This assay quantifies the restoration of neurite length and complexity.
-
Protocol:
-
Plate the neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates) in a medium that promotes differentiation.
-
Treat the cells with various concentrations of the test compounds or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), fix and stain the cells to visualize the neurites (e.g., using a neuronal-specific marker like β-III tubulin).
-
Capture images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters to determine the EC50 of the compound.
-
Visualized Pathways and Workflows
Signaling Pathway of ApoE4-Induced Neuronal Dysfunction
Caption: ApoE4 domain interaction leads to neuronal dysfunction.
Experimental Workflow for Evaluating ApoE4 Structure Correctors
Caption: Workflow for identifying and validating ApoE4 correctors.
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent inhibitor of apoE4 domain interaction with the ability to rescue downstream cellular deficits. While direct quantitative comparisons with all alternatives across all secondary assays are not fully available in the public domain, the existing data positions this compound as a promising candidate for further translational development. Its performance in the primary FRET assay and its demonstrated efficacy in functional neuronal assays underscore its potential as a disease-modifying therapeutic for apoE4-driven neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Meta-analysis of PH-002: A Comparative Guide to ApoE4-Targeted Therapeutics in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of PH-002, a small-molecule corrector of apolipoprotein E4 (ApoE4), against other emerging therapeutic strategies targeting the ApoE4 pathway in Alzheimer's disease. The data presented is based on a meta-analysis of publicly available preclinical data.
Apolipoprotein E4 is the most significant genetic risk factor for late-onset Alzheimer's disease. Its pathological conformation, characterized by an interaction between its N-terminal and C-terminal domains, is associated with several neurotoxic effects, including mitochondrial dysfunction and impaired neurite outgrowth. This compound is an investigational compound that directly binds to ApoE4, disrupting this domain interaction and rescuing its pathological effects.[1][2]
Comparative Analysis of ApoE4-Targeted Therapeutic Strategies
This compound represents a class of "structure correctors" that aim to convert the pathological conformation of ApoE4 into a less harmful, ApoE3-like state.[3] This approach is one of several strategies being explored to mitigate the neurotoxic effects of ApoE4. The table below compares this compound with other key ApoE4-targeting therapeutic modalities.
| Therapeutic Strategy | Mechanism of Action | Key Preclinical Findings | Potential Advantages | Potential Challenges |
| This compound (ApoE4 Structure Corrector) | Directly binds to ApoE4, disrupting the pathological N-C terminal domain interaction to restore a more native conformation.[1][2] | - Inhibits ApoE4 domain interaction with an IC50 of 116 nM.[1][4] - Rescues ApoE4-induced impairment of mitochondrial motility and neurite outgrowth.[1] - Increases dendritic spine development and COX1 levels in ApoE4-expressing primary neurons.[1][5] | Targets the specific pathological conformation of ApoE4; potential for high specificity. | Oral bioavailability and CNS penetration of small molecules; potential off-target effects. |
| ApoE Reduction (ASOs/siRNA) | Utilizes antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to reduce the overall expression levels of the ApoE4 protein.[5] | ASO-mediated reduction of ApoE alleviates amyloid and tau pathologies in mouse models.[5] | Reduces the total burden of the toxic protein. | Delivery across the blood-brain barrier; potential for off-target gene silencing; long-term effects of ApoE reduction. |
| ApoE Mimetic Peptides | Synthetic peptides that mimic the beneficial biological functions of native ApoE, such as lipid binding and interaction with receptors. | Can reduce Aβ oligomers and plaque load, and ameliorate neuritic degeneration in mouse models.[6] | Compensates for the loss-of-function aspects of ApoE4. | Peptide delivery and stability in vivo; potential for immunogenicity. |
| Blocking ApoE-Aβ Interaction | Employs peptides or other molecules to inhibit the physical interaction between ApoE4 and amyloid-beta (Aβ), which is thought to promote Aβ aggregation.[6][7] | Synthetic peptides that block the interaction can reduce Aβ deposition and improve memory deficits in mouse models.[6] | Directly targets a key pathological interaction in Alzheimer's disease. | Specificity of the blocking agent; potential to disrupt other essential protein-protein interactions. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Cellular Effects of this compound
| Assay | Cell Type | Endpoint | Result | Reference |
| FRET Assay | Neuro-2a cells | Inhibition of ApoE4 domain interaction (IC50) | 116 nM | [1][4] |
| Neurite Outgrowth | Neuro-2a cells (ApoE4-expressing) | Rescue of impaired neurite outgrowth | Significant rescue at 100 nM | [8] |
| Dendritic Spine Development | Primary neurons (from NSE-apoE4 transgenic mice) | Increase in dendritic spine density | Comparable to ApoE3 levels at 100 nM | [1][4] |
| COX1 Levels | Primary neurons (from NSE-apoE4 transgenic mice) | Increase in COX1 protein levels | ~60% increase at 200 nM (4-day treatment) | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET Assay for ApoE4 Domain Interaction
-
Objective: To quantify the ability of this compound to disrupt the intramolecular interaction between the N- and C-terminal domains of ApoE4.
-
Cell Line: Neuro-2a cells stably expressing an ApoE4-FRET reporter construct (e.g., GFP fused to the N-terminus and a suitable acceptor like eDHFR to the C-terminus).[9]
-
Protocol:
-
Seed the engineered Neuro-2a cells in 96-well plates.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24-48 hours).
-
Measure the fluorescence of both the donor (GFP) and the acceptor fluorophores using a plate reader or high-content imager.
-
Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio indicates disruption of the domain interaction.
-
Plot the FRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.[9]
-
Neurite Outgrowth Assay
-
Objective: To assess the effect of this compound on the impaired neurite outgrowth in neurons expressing ApoE4.
-
Cell Line: Neuro-2a cells or human iPSC-derived neurons.
-
Protocol:
-
Plate cells on a suitable substrate (e.g., laminin-coated plates) at a low density.[4]
-
Induce differentiation to a neuronal-like morphology (e.g., by reducing serum and adding retinoic acid for Neuro-2a cells).[1]
-
Treat the differentiated cells with this compound or vehicle control for 48-72 hours.
-
Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using high-content microscopy.
-
Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.[10]
-
Mitochondrial Motility Assay
-
Objective: To determine if this compound can rescue the deficits in mitochondrial transport observed in ApoE4-expressing neurons.
-
Cell Culture: Primary neurons cultured from transgenic mice or iPSC-derived neurons.
-
Protocol:
-
Transfect or transduce neurons with a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
Treat the neurons with this compound or vehicle control.
-
Place the culture dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire time-lapse images of mitochondria moving along axons for a period of 5-10 minutes.
-
Generate kymographs from the time-lapse videos. In a kymograph, stationary mitochondria appear as vertical lines, while moving mitochondria create diagonal lines.
-
Quantify the number of moving vs. stationary mitochondria and their velocity from the kymographs.[8][11]
-
Visualizations: Signaling Pathways and Workflows
ApoE4 Pathological Signaling Pathway
The following diagram illustrates the hypothetical pathway by which ApoE4's pathological conformation leads to neuronal dysfunction and how this compound intervenes.
Experimental Workflow for Neurite Outgrowth Analysis
This diagram outlines the key steps in a typical high-content screening assay to evaluate the effect of compounds on neurite outgrowth.
References
- 1. sartorius.com [sartorius.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
- 4. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. ApoE4 reduction: an emerging and promising therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein E as a Therapeutic Target in Alzheimer’s disease: A Review of Basic Research and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal ApoE4 in Alzheimer’s disease and potential therapeutic targets [frontiersin.org]
- 8. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of PH-002: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the ApoE4 inhibitor PH-002, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and disposal plans, to foster a culture of safety and build trust in handling novel chemical compounds.
Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended PPE | Specifications and Usage |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Due to the absence of specific glove breakthrough data, it is advisable to double-glove and change gloves frequently, especially if contamination is suspected. Inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. If there is a risk of generating aerosols or dust, a fume hood should be utilized. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
A systematic approach to wearing and removing PPE is critical to prevent cross-contamination. Follow this step-by-step guidance.
Donning (Putting on) PPE:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing (Taking off) PPE:
-
Gloves:
-
Outer Pair (if double-gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Inner Pair/Single Pair: Slide the fingers of the ungloved hand under the wrist of the remaining glove, being careful not to touch the outside. Peel it off over the first glove, containing both inside the final turned-inside-out glove.
-
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it outwards, turning the sleeves inside out. Fold the coat with the contaminated side inwards.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
Disposal Plan:
-
Gloves: Dispose of used gloves in a designated hazardous waste container immediately after removal.
-
Lab Coat: If the lab coat is known to be contaminated, it should be placed in a sealed, labeled bag for professional laundering or disposal according to institutional guidelines. Otherwise, hang it in a designated area.
-
Chemical Waste: this compound and any contaminated disposable materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewer system or groundwater.[1]
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the workflow for safe handling and disposal of this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
